Product packaging for IGF-1R inhibitor(Cat. No.:CAS No. 1352873-82-5)

IGF-1R inhibitor

Cat. No.: B1174503
CAS No.: 1352873-82-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Insulin-like Growth Factor-1 Receptor (IGF-1R) inhibitors constitute a class of investigational compounds that selectively target the IGF-1R tyrosine kinase, a key regulator of cell proliferation, survival, and metastasis in various cancers . The IGF-1R pathway has emerged as a critical therapeutic target due to its frequent dysregulation in malignancies such as sarcomas, breast cancer, non-small cell lung cancer (NSCLC), and colorectal cancer . These inhibitors function by blocking the receptor's autophosphorylation and subsequent activation of pivotal downstream pro-oncogenic pathways, including PI3K/AKT and Ras/Raf/MEK/ERK, thereby inducing cell cycle arrest and apoptosis in tumor cells . Research applications for IGF-1R inhibitors are extensive. They are valuable tools for exploring mechanisms of chemoresistance and epithelial-mesenchymal transition (EMT), with studies showing they can enhance the efficacy of standard chemotherapeutics like oxaliplatin in resistant colorectal cancer models . Their role is also being investigated in targeting cancer stem cells (CSCs), which are responsible for tumor recurrence and metastasis, for instance in hepatocellular carcinoma . Furthermore, specific inhibitors such as BMS-754807 have demonstrated activity in preclinical models of high-risk, metastatic medulloblastoma, highlighting their potential in overcoming treatment challenges in central nervous system malignancies . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

1352873-82-5

Molecular Formula

C11H17BN2O4

Synonyms

IGF-1R inhibitor

Origin of Product

United States

Molecular Mechanisms of Igf 1r Signaling and Its Dysregulation

Receptor Activation and Intracellular Transduction

The activation of the IGF-1R signaling pathway is a sequential process that begins with the binding of its ligands and culminates in the activation of multiple downstream intracellular cascades.

Ligand Binding and Receptor Autophosphorylation

The IGF-1R is a heterotetrameric receptor, composed of two extracellular α-subunits and two transmembrane β-subunits, which are synthesized from a single precursor molecule. wikipedia.org The extracellular α-subunits are responsible for binding the ligands, primarily insulin-like growth factor 1 (IGF-1) and to a lesser extent, insulin-like growth factor 2 (IGF-2). wikipedia.org

Ligand binding to the α-subunits induces a significant conformational change in the receptor. elifesciences.orgnih.gov This change overcomes an autoinhibited state, allowing the intracellular portions of the β-subunits, which contain the tyrosine kinase domains, to come into close proximity. elifesciences.orgnih.gov This proximity facilitates trans-autophosphorylation, where one β-subunit phosphorylates tyrosine residues on the activation loop of the other. wikipedia.org This autophosphorylation is the pivotal event that fully activates the receptor's kinase activity, unleashing its signaling potential. elifesciences.orgnih.govjohnshopkins.edu

Recruitment and Phosphorylation of Adaptor Proteins (e.g., IRS-1, Shc)

Once the IGF-1R is activated, its phosphorylated tyrosine residues become docking sites for a variety of intracellular adaptor proteins. abcam.com The most prominent among these are the Insulin (B600854) Receptor Substrate (IRS) proteins, particularly IRS-1, and the Src homology 2 domain-containing protein (Shc). nih.govnih.govbioscientifica.com

These adaptor proteins bind to the activated receptor via their phosphotyrosine-binding (PTB) or Src homology 2 (SH2) domains. nih.gov Upon docking, they are themselves phosphorylated on multiple tyrosine residues by the IGF-1R kinase. bioscientifica.comnih.gov This phosphorylation of IRS-1 and Shc creates new docking sites, allowing them to recruit other signaling molecules and propagate the signal downstream. nih.govbioscientifica.com

Downstream Signaling Cascades

The phosphorylation of adaptor proteins like IRS-1 and Shc initiates a cascade of signaling events, primarily through two major pathways: the Phosphatidylinositol 3-Kinase (PI3K)/AKT/mTOR pathway and the Mitogen-Activated Protein Kinase (MAPK)/ERK pathway, which involves Ras/Raf signaling. nih.govnih.govreactome.orgnih.gov These pathways are central to the biological outcomes of IGF-1R activation, such as cell proliferation and survival. wikipedia.orgnih.gov

Phosphorylated IRS-1 serves as a docking site for the p85 regulatory subunit of PI3K. researchgate.netcreative-diagnostics.com This interaction recruits PI3K to the cell membrane, where its catalytic subunit (p110) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). researchgate.net PIP3, in turn, recruits proteins with pleckstrin homology (PH) domains, such as AKT (also known as Protein Kinase B) and PDK1, to the membrane. researchgate.net

AKT is then phosphorylated and activated by PDK1 and mTOR Complex 2 (mTORC2). researchgate.net Activated AKT is a critical signaling hub that phosphorylates numerous downstream targets to promote cell survival by inhibiting pro-apoptotic proteins (like BAD) and to stimulate cell growth and protein synthesis, partly through the activation of the mTOR Complex 1 (mTORC1). nih.govabcam.comnih.govkarger.com

The MAPK/ERK pathway is predominantly involved in regulating cell proliferation and differentiation. researchgate.netnih.gov This pathway is typically initiated when the adaptor protein Grb2 binds to phosphorylated Shc (or IRS-1). bioscientifica.comnih.gov Grb2 is part of a complex with Son of Sevenless (SOS), a guanine nucleotide exchange factor. bioscientifica.com

The recruitment of the Grb2-SOS complex to the membrane brings SOS into proximity with the small G-protein, Ras. wikipedia.org SOS facilitates the exchange of GDP for GTP on Ras, converting it to its active state. wikipedia.org Activated, GTP-bound Ras then recruits and activates the serine/threonine kinase Raf. wikipedia.org

Raf initiates a phosphorylation cascade, activating MEK (also known as MAP2K), which in turn phosphorylates and activates ERK (extracellular signal-regulated kinase), also referred to as MAPK. nih.govwikipedia.org Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to the expression of genes, such as cyclin D1, that drive cell cycle progression from the G1 to the S phase, thereby promoting cell proliferation. nih.gov

Data Tables

Table 1: Key Proteins in the IGF-1R Signaling Pathway

Protein/Molecule Full Name Role in Pathway
Receptors
IGF-1R Insulin-like Growth Factor 1 Receptor Binds IGF-1/IGF-2; initiates signaling via autophosphorylation. wikipedia.org
Ligands
IGF-1 / IGF-2 Insulin-like Growth Factor 1 / 2 Hormones that bind to and activate IGF-1R. wikipedia.org
Adaptor Proteins
IRS-1 Insulin Receptor Substrate 1 Docks to activated IGF-1R; becomes phosphorylated to recruit PI3K and Grb2. nih.govnih.govresearchgate.net
Shc Src homology 2 domain-containing protein Docks to activated IGF-1R; recruits the Grb2-SOS complex to activate the MAPK pathway. nih.govnih.govresearchgate.netnih.gov
Grb2 Growth factor receptor-bound protein 2 Adaptor protein that links phosphorylated Shc/IRS-1 to the Ras activator, SOS. bioscientifica.com
Enzymes & Kinases
PI3K Phosphatidylinositol 3-Kinase Phosphorylates PIP2 to PIP3, activating the AKT pathway. researchgate.net
AKT (PKB) Protein Kinase B Promotes cell survival and growth by phosphorylating numerous downstream targets. nih.govkarger.comspandidos-publications.com
mTOR Mammalian Target of Rapamycin Kinase that regulates protein synthesis and cell growth downstream of AKT. abcam.com
Ras Rat sarcoma virus protein Small G-protein that, when activated, initiates the Raf-MEK-ERK kinase cascade. nih.govwikipedia.org
Raf Rapidly accelerated fibrosarcoma kinase Serine/threonine kinase that phosphorylates and activates MEK. wikipedia.org
MEK (MAP2K) Mitogen-activated protein kinase kinase Dual-specificity kinase that phosphorylates and activates ERK. nih.govwikipedia.org
ERK (MAPK) Extracellular signal-regulated kinase Phosphorylates transcription factors and other proteins to regulate cell proliferation. researchgate.netnih.govwikipedia.org

Receptor Ubiquitination and Degradation

The regulation of Insulin-like Growth Factor-1 Receptor (IGF-1R) levels and activity is a tightly controlled process crucial for normal cellular function. A key mechanism in this regulation is ubiquitination, a process where ubiquitin molecules are attached to the receptor, marking it for degradation. This process is critical for terminating the signaling cascade initiated by IGF-1 binding.

IGF-1R autophosphorylation is an essential prerequisite for its ubiquitination. plos.orgexlibrisgroup.comnih.gov The C-terminal domain of the IGF-1R plays a critical role in this process; its deletion abolishes ubiquitination, even though it has a minimal effect on receptor autophosphorylation. plos.orgexlibrisgroup.comnih.gov This suggests that the C-terminal domain may serve as a binding site for E3 ligases, the enzymes that transfer ubiquitin to the receptor. plos.orgnih.gov

Once ubiquitinated, the IGF-1R can be targeted for degradation through two primary pathways: the proteasomal and the lysosomal pathways. pnas.orgnih.gov Evidence for proteasomal degradation comes from studies showing that proteasome inhibitors can block IGF-1R degradation. plos.orgnih.govpnas.org The E3 ubiquitin ligase Mdm2 has been shown to physically associate with IGF-1R, leading to its ubiquitination and subsequent degradation by the proteasome. pnas.org Another E3 ligase, Nedd4, is recruited to the IGF-1R by the adaptor protein Grb10, leading to ligand-dependent ubiquitination and receptor internalization and degradation. nih.gov

The pathway chosen for degradation can be influenced by the nature of the ubiquitination and the receptor's signaling status. For instance, IGF-1R mutants with impaired PI3K/Akt signaling are primarily degraded by proteasomes, while a C-terminally truncated receptor is exclusively degraded via the lysosomal pathway. plos.orgexlibrisgroup.comnih.gov This indicates a complex interplay between signaling, ubiquitination, and the cellular degradation machinery in controlling IGF-1R turnover.

E3 Ubiquitin LigaseAdaptor ProteinPrimary Degradation PathwayReference
Mdm2-Proteasome pnas.org
Nedd4Grb10Proteasome/Lysosome nih.gov
c-Cbl-Not specified nih.gov

Dysregulation in Preclinical Models

Mechanisms of IGF-1R Overexpression and Activation

Dysregulation of IGF-1R signaling is a common feature in many cancers, and preclinical models have been instrumental in elucidating the underlying mechanisms. Overexpression of IGF-1R is a frequent observation in various tumor types. bioscientifica.com In a mouse model of mammary tumorigenesis, overexpression of oncogenic Kras led to the development of invasive carcinomas with significant up-regulation of the Igf1r gene. pnas.org

Augmented IGF signaling can occur through three primary mechanisms: increased production of its ligands (IGF-I and IGF-II), increased expression of the IGF-1R itself, or a decrease in the levels of IGF binding proteins (IGFBPs) that normally sequester the ligands and prevent receptor binding. nih.gov For instance, long-term estrogen deprivation in MCF-7 breast cancer cells has been shown to lead to IGF-1R overexpression, contributing to continued growth. nih.gov

Furthermore, crosstalk with other signaling pathways can lead to IGF-1R activation. The insulin receptor (IR) is closely related to IGF-1R, and in some contexts, compensatory IR signaling can be activated upon IGF-1R inhibition. aacrjournals.org Heterodimerization of IGF-1R with other receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and HER2, can also lead to enhanced signaling and resistance to targeted therapies. nih.gov

Impact on Cellular Phenotypes in Preclinical Settings

The dysregulation of IGF-1R signaling in preclinical models has profound effects on cellular phenotypes, contributing to the hallmarks of cancer. The activation of IGF-1R triggers downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which promote cell proliferation and survival while inhibiting apoptosis. nih.govresearchgate.net

In preclinical studies, the disruption of IGF-1R activity, either through genetic ablation or pharmacological inhibition, has been shown to reduce tumor cell proliferation and promote apoptosis. aacrjournals.org For example, in a mouse model of Kras-induced mammary tumors, conditional ablation of Igf1r in the mammary epithelium significantly increased the latency of tumor development. pnas.org

IGF-1R signaling also plays a role in modulating cell adhesion and invasion. In some breast cancer cell lines, IGF-1R can form a complex with E-cadherin, promoting cell-cell adhesion. bioscientifica.com However, in other contexts, particularly in more aggressive cancers with low E-cadherin expression, heightened IGF-1R signaling is associated with an invasive phenotype. bioscientifica.com Preclinical models have also demonstrated that IGF-1R can promote vascularization, further contributing to tumor growth and metastasis. bioscientifica.com

Preclinical ModelIGF-1R DysregulationObserved Cellular PhenotypeReference
Kras-induced mammary tumors (mouse)Igf1r overexpressionIncreased tumor development pnas.org
MCF-7 breast cancer cellsIGF-1R overexpressionEstrogen-independent growth nih.gov
MDA-MB-231 human basal-like cancer cellsKRAS mutationSusceptibility to IGF-1R inhibitor pnas.org
Vascular smooth muscle cell-specific Igf1r knockout (mouse)Igf1r deficiencyImpaired myogenic autoregulation frontiersin.org

Role in Modulating DNA Damage Repair Processes

Recent preclinical evidence has highlighted a critical role for IGF-1R signaling in the modulation of DNA damage repair processes. Activated IGF-1R can protect cells from genotoxic stress by suppressing the production of reactive oxygen species (ROS) and enhancing the repair of damaged DNA. physiology.org This function is crucial for maintaining genomic integrity.

IGF-1R signaling has been shown to promote DNA repair through two major pathways: non-homologous end joining (NHEJ) and homologous recombination (HR). researchgate.netfrontiersin.org The signaling cascade initiated by IGF-1/IGF-1R can lead to increased expression of phosphorylated DNA-PKcs and Ku70/Ku80, key components of the NHEJ pathway. researchgate.net

For HR, activated IGF-1R signaling enhances the process by facilitating the translocation of Rad51 to sites of DNA damage, a pivotal step in the repair of double-strand breaks. physiology.orgnih.gov This effect involves a direct interaction between the major IGF-1R signaling molecule, insulin receptor substrate 1 (IRS-1), and Rad51. nih.gov Furthermore, IGF-1R signaling can induce the phosphorylation of ATM, γH2AX, p53BP-1, and PARP-1, all of which are critical players in the HR pathway. researchgate.netfrontiersin.org

In preclinical settings, inhibition of IGF-1R has been shown to sensitize cancer cells to DNA damaging agents like ionizing radiation. frontiersin.orgnih.gov This is attributed to a decreased capacity for DNA repair in the absence of IGF-1R signaling. For instance, in human keratinocytes, inhibition of IGF-1R activity delayed the repair of UVB-induced DNA damage. nih.gov

Classes and Molecular Mechanisms of Igf 1r Inhibitors

Monoclonal Antibodies Targeting IGF-1R

Monoclonal antibodies (mAbs) represent a major therapeutic strategy designed to target the IGF-1R on the cell surface. These large glycoproteins offer high specificity by binding to the extracellular domains of the receptor, thereby interfering with its function through several mechanisms. creativebiolabs.net A number of fully human anti-IGF-1R monoclonal antibodies have been developed and evaluated in clinical trials, including Ganitumab, Teprotumumab, Cixutumumab, Figitumumab, and Dalotuzumab. creativebiolabs.netnih.gov

The principal mechanism of action for anti-IGF-1R monoclonal antibodies is the direct binding to the receptor's extracellular α-subunit. medchemexpress.com This binding physically obstructs the natural ligands, insulin-like growth factor 1 (IGF-1) and insulin-like growth factor 2 (IGF-2), from accessing their binding sites. patsnap.compatsnap.com By preventing ligand binding, the antibody effectively inhibits the conformational changes required for receptor activation and subsequent autophosphorylation of the intracellular tyrosine kinase domain. patsnap.comcancer.gov

For example, Ganitumab is a fully human monoclonal antibody that attaches to IGF-1R and blocks the binding of IGF-1 and IGF-2. creativebiolabs.netpatsnap.com This blockade prevents the activation of the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival. cancer.govimmuno-oncologynews.com Similarly, Teprotumumab, another fully human mAb, specifically binds to IGF-1R, inhibiting its activation by its ligands. patsnap.compatsnap.com This action disrupts the downstream signaling that promotes inflammation and tissue remodeling. patsnap.com This direct ligand blockade is a common mechanism for mAbs developed to target this receptor. creativebiolabs.netnih.gov

Beyond simply blocking ligand binding, a critical function of many anti-IGF-1R antibodies is their ability to induce the internalization and subsequent degradation of the receptor. creativebiolabs.netnih.govnih.gov This process, known as receptor downregulation, effectively reduces the total number of IGF-1R molecules on the cell surface, leading to a more sustained inhibition of the signaling pathway. creativebiolabs.netnih.gov

Upon antibody binding, the receptor-antibody complex is internalized by the cell through endocytosis. researchgate.net Following internalization, the receptor is trafficked to lysosomes for degradation. nih.gov This removal of the receptor from the cell surface is considered a key feature for the therapeutic efficacy of these antibodies, potentially being more important than the ligand-blocking activity alone. creativebiolabs.netresearchgate.net This mechanism ensures a prolonged disruption of IGF-1R signaling, as the cell must synthesize new receptors to restore pathway activity. Research has shown that antibody-induced downregulation can stabilize a receptor conformation that may alter downstream signaling pathways. nih.govresearchgate.net

Table 1: Examples of Monoclonal Antibodies Targeting IGF-1R This table is interactive. Click on the headers to sort.

Compound Name Type Primary Mechanism of Action
Ganitumab Fully human monoclonal antibody (IgG1) Binds to the extracellular domain of IGF-1R, blocking IGF-1 and IGF-2 ligand binding, and promotes receptor downregulation. creativebiolabs.netpatsnap.comimmuno-oncologynews.com
Teprotumumab Fully human monoclonal antibody Binds specifically to the extracellular domain of IGF-1R, inhibiting its activation by blocking ligands. patsnap.compatsnap.comnih.gov
Cixutumumab Humanized monoclonal antibody Targets the extracellular domain of IGF-1R to block ligand binding and induce receptor internalization. nih.gov
Figitumumab Fully human IgG2 monoclonal antibody Selectively binds to and blocks the activation of IGF-1R. nih.gov
Dalotuzumab Humanized monoclonal antibody Binds to IGF-1R, preventing ligand binding and subsequent signaling. nih.gov

Small Molecule Tyrosine Kinase Inhibitors

In contrast to large-molecule antibodies, small molecule inhibitors are designed to penetrate the cell membrane and act directly on the intracellular kinase domain of IGF-1R. nih.gov These compounds are typically characterized by their mode of interaction with the ATP-binding pocket of the kinase domain and their specificity profile, particularly concerning the closely related insulin (B600854) receptor (IR). nih.gov

The most common mechanism for small molecule IGF-1R inhibitors is competitive inhibition at the ATP-binding site of the tyrosine kinase domain. nih.govnih.gov Upon ligand binding, the IGF-1R undergoes a conformational change that activates its intracellular kinase domain, which then uses adenosine triphosphate (ATP) to phosphorylate tyrosine residues on itself and on downstream signaling proteins like IRS-1. nih.gov

ATP-competitive inhibitors are designed to fit into the ATP-binding pocket of the kinase domain. By occupying this site, they prevent ATP from binding, thereby blocking the autophosphorylation of the receptor and the subsequent phosphorylation of downstream substrates. nih.gov This action effectively halts the signal transduction cascade. nih.gov Several small molecule inhibitors, such as Linsitinib (B1684704) and BMS-754807, function through this ATP-competitive mechanism. nih.govnih.gov Molecular docking studies have predicted that both Linsitinib and BMS-754807 bind preferentially to the ATP-binding site of IGF-1R. nih.gov

A significant challenge and a key characteristic of many small molecule IGF-1R inhibitors is their concurrent inhibition of the insulin receptor (IR). nih.gov The intracellular tyrosine kinase domains of IGF-1R and IR share a high degree of structural homology, making the design of highly selective inhibitors difficult. nih.govnih.gov Consequently, many small-molecule compounds act as dual inhibitors of both IGF-1R and IR. nih.govnih.gov

Linsitinib (OSI-906), for example, is a potent dual inhibitor of both IGF-1R and IR. medchemexpress.com Similarly, BMS-754807 is a reversible inhibitor of both receptors with high potency. medchemexpress.comnih.gov Research suggests that targeting both receptors may offer a therapeutic advantage over targeting IGF-1R alone. nih.gov This is due to potential compensatory signaling through the IR when IGF-1R is inhibited, meaning that dual inhibition could provide a more complete blockade of this signaling network. nih.gov

A less common but emerging strategy for inhibiting IGF-1R is through allosteric modulation. nih.govnih.gov Unlike ATP-competitive inhibitors that bind directly to the active site, allosteric inhibitors bind to a different, distinct site on the kinase domain. acs.orgacs.org This binding induces a conformational change in the receptor that locks it in an inactive state, preventing its kinase activity even in the presence of ATP. nih.gov

The development of allosteric inhibitors is a potential strategy to overcome the challenge of selectivity between IGF-1R and IR. nih.govnih.gov Because allosteric sites are generally less conserved than the highly conserved ATP-binding pocket, it may be possible to design molecules that specifically bind to the allosteric site of IGF-1R without affecting the IR. sci-hub.box Research has identified a class of indole-butyl-amine derivatives as allosteric inhibitors of IGF-1R kinase, providing a structural framework for designing inhibitors with improved specificity. nih.govnih.gov

Table 2: Examples of Small Molecule Tyrosine Kinase Inhibitors of IGF-1R This table is interactive. Click on the headers to sort.

Compound Name Type Target(s) Mechanism of Action
Linsitinib (OSI-906) Small Molecule TKI IGF-1R, IR Potent, orally bioavailable ATP-competitive dual inhibitor. medchemexpress.comnih.gov
BMS-754807 Small Molecule TKI IGF-1R, IR Potent and reversible ATP-competitive dual inhibitor. medchemexpress.comnih.govnih.gov
Ceritinib (LDK378) Small Molecule TKI ALK, IGF-1R, IR ATP-competitive inhibitor of ALK, also inhibits IGF-1R and IR. medchemexpress.com
BMS-536924 Small Molecule TKI IGF-1R, IR Orally active, competitive inhibitor of IGF-1R and IR kinase. medchemexpress.com
Picropodophyllin (B173353) (AXL1717) Cyclolignan IGF-1R Selective inhibitor of IGF-1R tyrosine kinase; does not inhibit IR. nih.govmdpi.com
Indole-butyl-amine derivatives Small Molecule IGF-1R A class of novel allosteric inhibitors. nih.govacs.org

Ligand Neutralizing Agents (e.g., Antibodies)

A significant strategy in the inhibition of the IGF-1R signaling pathway involves the use of ligand neutralizing agents, predominantly monoclonal antibodies. These agents function by directly binding to the IGF-1 and IGF-2 ligands, thereby preventing their interaction with the IGF-1R and the insulin receptor (IR). This sequestration of ligands effectively blocks the activation of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.

Sequestration of IGF-1 and IGF-2 Ligands

The rationale for targeting the IGF ligands stems from the complexity of the IGF signaling network. While IGF-1R is a primary mediator of IGF action, IGF-2 can also signal through the insulin receptor isoform A (IR-A), which is often overexpressed in cancer cells. nih.gov Therapies that solely target the IGF-1R can be circumvented by this alternative signaling pathway. By neutralizing both IGF-1 and IGF-2, dual-ligand sequestering antibodies can provide a more comprehensive blockade of IGF signaling. High affinity of these antibodies for their ligands is a critical factor for the effective and continuous sequestration of IGFs from their receptors. nih.gov

Several dual IGF-1/IGF-2 neutralizing antibodies have been developed and investigated for their therapeutic potential.

MEDI-573 is a fully human monoclonal antibody designed to neutralize both IGF-1 and IGF-2. nih.gov This action inhibits IGF signaling through both the IGF-1R and IR-A pathways. nih.gov Preclinical studies have demonstrated that MEDI-573 can block the binding of IGF-1 and IGF-2 to their receptors, leading to the inhibition of IGF-induced signaling and cell proliferation. nih.gov The binding affinity of MEDI-573 is significantly higher for IGF-2 compared to IGF-1. aacrjournals.org In a phase I clinical trial involving patients with advanced solid tumors, MEDI-573 was found to fully suppress circulating levels of IGF-1 and IGF-2 at doses above 5 mg/kg. nih.govnih.gov The study also reported that 13 out of 39 evaluable patients achieved stable disease as their best response. aacrjournals.org

Xentuzumab (BI 836845) is a humanized IgG1 monoclonal antibody that targets and neutralizes both IGF-1 and IGF-2. cancer.govnih.gov By binding to these ligands, xentuzumab prevents their interaction with IGF-1R and also blocks IGF-2 from binding to the IR-A. cancer.gov This leads to the inhibition of the IGF signaling pathway, which is known to be upregulated in various cancer types and plays a significant role in tumor cell proliferation and resistance to chemotherapy. cancer.gov In preclinical prostate cancer models, the combination of xentuzumab with enzalutamide resulted in a greater reduction in the viability of cancer cells compared to either agent alone. nih.gov A mechanistic model developed from phase I study data was used to guide dose selection for phase II trials, with a dose of 1000 mg/week predicted to achieve a significant reduction in free IGF-1 and IGF-2 levels. nih.gov

m708.5 is a novel human monoclonal antibody that exhibits high-affinity binding to both human IGF-1 and IGF-2 in the picomolar range. nih.govnih.gov This dual specificity allows it to potently inhibit the phosphorylation of both IGF-1R and IR in tumor cells. nih.gov Preclinical studies have shown that m708.5 has strong anti-tumor activity as a single agent against a variety of pediatric solid tumor cell lines, including neuroblastoma, Ewing sarcoma, and rhabdomyosarcoma. nih.govnih.gov Furthermore, in xenograft models of neuroblastoma, the combination of m708.5 with the mTOR inhibitor temsirolimus led to significant inhibition of tumor growth and prolonged survival. nih.gov

Ligand Neutralizing AntibodyTarget LigandsMechanism of ActionKey Research Findings
MEDI-573 IGF-1 and IGF-2Neutralizes both IGF-1 and IGF-2, inhibiting signaling through IGF-1R and IR-A. nih.govHigher binding affinity for IGF-2 (Kd = 2 pmol/L) than IGF-1 (Kd = 294 pmol/L). aacrjournals.org Phase I trial showed full suppression of circulating IGF-1 and IGF-2 at doses >5 mg/kg. nih.govnih.gov
Xentuzumab (BI 836845) IGF-1 and IGF-2Binds to and neutralizes IGF-1 and IGF-2, preventing their interaction with IGF-1R and IR-A. cancer.govShowed enhanced antitumor activity in prostate cancer models when combined with enzalutamide. nih.gov
m708.5 IGF-1 and IGF-2Binds with high affinity (pM) to both IGF-1 and IGF-2, inhibiting phosphorylation of IGF-1R and IR. nih.govnih.govDemonstrated potent single-agent antitumor activity in various pediatric cancer cell lines and synergy with temsirolimus in a neuroblastoma xenograft model. nih.govnih.gov

Novel Inhibitor Modalities

Beyond traditional monoclonal antibodies and small molecule inhibitors, innovative approaches to disrupt IGF-1R signaling are being explored. These novel modalities aim to overcome some of the limitations of earlier inhibitors and offer new therapeutic avenues.

Bispecific Antibodies

Bispecific antibodies are engineered proteins capable of simultaneously binding to two different epitopes. In the context of IGF-1R inhibition, this technology allows for the dual targeting of IGF-1R and another tumor-associated receptor, potentially leading to synergistic antitumor effects and overcoming resistance mechanisms.

XGFR is a bispecific antibody designed to target both IGF-1R and the epidermal growth factor receptor (EGFR). The rationale for this dual targeting is based on the significant crosstalk between the IGF-1R and EGFR signaling pathways, which can contribute to resistance to single-agent therapies. XGFR is constructed using a "knobs-into-holes" technology for heavy chain heterodimerization and incorporates a single-chain Fab (scFab) for the IGF-1R binding arm to ensure correct light chain pairing. This design results in a molecule with one binding site for each receptor. Preclinical studies have shown that XGFR can potently inhibit both IGF-1R and EGFR phosphorylation and demonstrate significant anti-tumor efficacy in various xenograft models.

Istiratumab (MM-141) is another example of a bispecific antibody, in this case targeting IGF-1R and the human epidermal growth factor receptor 3 (HER3). The co-expression and interaction of IGF-1R and HER3 have been implicated in promoting tumor growth and resistance to therapy in several cancers. By simultaneously blocking both receptors, istiratumab aims to provide a more comprehensive inhibition of key survival pathways.

Antisense Oligonucleotides

Antisense oligonucleotides (ASOs) represent a gene-silencing approach to inhibit IGF-1R expression. These are short, synthetic single-stranded nucleic acid sequences designed to be complementary to a specific messenger RNA (mRNA) target. Upon binding to the target mRNA, the ASO can lead to the degradation of the mRNA or block its translation into protein, thereby preventing the synthesis of the IGF-1R.

CT102 is an antisense oligonucleotide of 20 nucleotides in length that specifically targets the mRNA of IGF-1R. Preclinical studies in hepatocellular carcinoma (HCC) models have shown that CT102 can inhibit tumor growth in a sequence-specific and dose-dependent manner in both cell culture and xenograft models. A phase I study in patients with advanced primary liver cancer indicated that CT102 was safe and tolerable.

ATL1101 is a 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide targeting human IGF-1R. This modification enhances the stability and binding affinity of the ASO. In preclinical studies using prostate cancer cell lines, ATL1101 demonstrated a dose- and sequence-specific suppression of IGF-1R mRNA and protein expression. This reduction in IGF-1R levels correlated with decreased cell proliferation and increased apoptosis. In vivo studies showed that ATL1101 could suppress tumor growth as a monotherapy and delay the progression to castrate-resistant prostate cancer.

Compounds Modulating Receptor Degradation (e.g., via Ubiquitin Ligases)

A novel strategy to reduce IGF-1R levels is to hijack the cell's natural protein degradation machinery. This can be achieved using compounds that promote the ubiquitination of IGF-1R, marking it for degradation by the proteasome. Ubiquitination is a post-translational modification where ubiquitin molecules are attached to a substrate protein, a process mediated by a cascade of enzymes including E3 ubiquitin ligases. Several E3 ubiquitin ligases, such as Mdm2 and Nedd4, have been identified to play a role in IGF-1R ubiquitination and subsequent degradation.

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that can induce the degradation of a target protein. A PROTAC consists of a ligand that binds to the target protein (in this case, IGF-1R), a linker, and a ligand that recruits an E3 ubiquitin ligase. By bringing the E3 ligase into close proximity with the IGF-1R, the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the receptor. Researchers have developed a library of PROTACs designed to induce the dual degradation of both IGF-1R and the non-receptor tyrosine kinase Src, which are both implicated in various cancers. Certain designed PROTACs were shown to inhibit the proliferation and migration of breast and lung cancer cells with low micromolar potency.

Macrocyclic Compounds

Macrocyclic compounds, particularly peptides, offer a unique approach to inhibiting IGF-1R. Their constrained cyclic structure can provide improved stability, binding affinity, and specificity compared to linear peptides. These compounds can be designed to mimic the binding interface of natural ligands or to allosterically modulate receptor function.

One research approach has focused on converting active sequences of proteins and peptides into smaller, more drug-like macrocyclic molecules. As a proof of concept, a library of 34 macrocyclic disulfide molecules was synthesized based on the sequence of the activation loop of the IGF-1R. Screening of this library led to the identification of a compound that was biologically active in the low micromolar range, demonstrating the potential of this strategy to discover novel IGF-1R inhibitors.

Compound/ModalityClassMechanism of ActionKey Research Findings
XGFR Bispecific AntibodySimultaneously binds to and inhibits both IGF-1R and EGFR.Potently inhibits phosphorylation of both receptors and shows significant anti-tumor efficacy in preclinical models.
Istiratumab (MM-141) Bispecific AntibodySimultaneously binds to and inhibits both IGF-1R and HER3.Aims to overcome resistance by blocking two key survival pathways.
CT102 Antisense OligonucleotideBinds to IGF-1R mRNA, leading to its degradation and preventing protein synthesis.Inhibited tumor growth in preclinical liver cancer models and was found to be safe in a phase I trial.
ATL1101 Antisense OligonucleotideA modified ASO that targets IGF-1R mRNA for degradation.Suppressed IGF-1R expression, leading to reduced proliferation and increased apoptosis in prostate cancer models.
IGF-1R/Src PROTACs PROTACInduces the dual degradation of IGF-1R and Src via the ubiquitin-proteasome system.Inhibited proliferation and migration of cancer cells in the low micromolar range.
Macrocyclic Disulfides Macrocyclic CompoundDesigned to mimic the IGF-1R activation loop to inhibit its function.A library screen identified a compound with biological activity in the low micromolar range.

Preclinical Research Methodologies and Findings for Igf 1r Inhibitors

In Vitro Studies

In vitro studies employing various cancer cell lines are crucial for understanding the direct effects of IGF-1R inhibitors on tumor cells. These studies help in identifying sensitive cell types, elucidating mechanisms of action, and evaluating the impact on key cellular processes such as proliferation, viability, apoptosis, migration, and invasion.

Cell Line Panels and Sensitivity Profiling

Testing IGF-1R inhibitors across diverse panels of cancer cell lines is a standard approach to determine their spectrum of activity and identify potential biomarkers of sensitivity or resistance. This involves exposing a variety of cell lines, often derived from different tumor types, to varying concentrations of an IGF-1R inhibitor and measuring the resulting effect on cell growth or viability.

Studies have evaluated the sensitivity of numerous cancer cell lines to IGF-1R inhibitors. For instance, BMS-754807, an ATP-competitive inhibitor of IGF-1R and insulin (B600854) receptor (IR), was tested against a panel of 23 pediatric preclinical testing program (PPTP) cell lines. The median EC50 for this panel was 0.62 μM, with a wide range of sensitivity observed (more than a 70-fold difference in EC50 values). The rhabdomyosarcoma cell line Rh41 was among the most sensitive (EC50 of 0.07 μM), while Rh18 was among the least sensitive (EC50 of 4.96 μM). nih.gov Another study assessing the antiproliferative activity of figitumumab, a human monoclonal anti-IGF-1R antibody, in a panel of 93 cancer cell lines revealed a bimodal response, with the majority of cell lines being resistant. aacrjournals.org However, 15 cell lines showed high sensitivity with IC50 values ≤ 100 nmol/L. aacrjournals.org Notably, nine of these sensitive cell lines were derived from colon cancers. aacrjournals.org

Sensitivity profiling can also provide insights into potential predictive biomarkers. For example, in pancreatic cancer cell lines, the level of IGF-1R was associated with increased sensitivity to anti-IGF-1R therapy in vitro. asco.org In multiple myeloma, upregulation of the IGF-1 axis, including increased IGF-1R activation, was identified in bortezomib-resistant cell lines, suggesting a link between this pathway and acquired drug resistance. ashpublications.org

Functional Assays

A variety of functional assays are employed in vitro to assess the specific biological effects of IGF-1R inhibitors on cancer cells.

Proliferation and Viability Assays

Proliferation and viability assays are commonly used to quantify the ability of IGF-1R inhibitors to reduce cancer cell growth and survival. These assays measure parameters such as metabolic activity (e.g., using MTT or CellTiter-Glo assays) or cell count after exposure to the inhibitor.

Preclinical studies consistently show that IGF-1R inhibitors can suppress cancer cell proliferation across various tumor types. BMS-754807 has demonstrated growth inhibitory activity against a broad range of cancer cell lines, including mesenchymal, epithelial, and hematopoietic tumor cell lines. nih.govmdpi.com Linsitinib (B1684704) (OSI-906), a dual IGF-1R/IR inhibitor, has shown anti-proliferative effects in breast cancer cells and colorectal cancer models in vitro. mdpi.comfrontiersin.orgnih.gov In osteosarcoma cell lines, the this compound picropodophyllin (B173353) (PPP) suppressed proliferation. nih.gov GSK1838705A, another IGF-1R kinase inhibitor, inhibited the viability of U87MG glioma cells in a dose-dependent manner, with effects observed as early as 24 hours after treatment. spandidos-publications.com AZD3463, an this compound, mitigated IGF-1-induced increases in the viability of MDA-MB-231BO breast cancer cells in a dose-dependent manner. amegroups.org

Data from proliferation assays often include IC50 or EC50 values, representing the concentration of the inhibitor required for 50% inhibition of cell growth or viability. As noted earlier, the median EC50 for BMS-754807 across the PPTP cell panel was 0.62 μM. nih.gov For linsitinib, significant inhibition of proliferation (ranging from 54% to 78% compared to control) was observed in an IGF-1R expressing cell line at concentrations like 31,612.5 ng/mL and 63,225 ng/mL. frontiersin.org

Table 1: Examples of this compound Effects on Cell Proliferation/Viability In Vitro

InhibitorCell Line TypeObserved Effect on Proliferation/ViabilityKey Finding/MetricSource
BMS-754807PPTP Cell Panel (23 lines)InhibitoryMedian EC50: 0.62 μM nih.gov
LinsitinibIGF-1R expressing cell lineInhibitory54-78% inhibition at specific concentrations frontiersin.org
PPPOsteosarcomaSuppressionCorrelated with IGF-1R inhibition nih.gov
GSK1838705AU87MG GliomaDose-dependent inhibitionEffect observed within 24 hours spandidos-publications.com
AZD3463MDA-MB-231BO Breast CancerMitigated IGF-1-induced increaseDose-dependent effect amegroups.org
Apoptosis Induction Assays

Apoptosis induction assays measure the ability of IGF-1R inhibitors to trigger programmed cell death in cancer cells. Methods include flow cytometry to detect Annexin V binding or sub-G1 DNA content, as well as Western blotting to assess the cleavage of caspase-3 and PARP.

Several studies have shown that inhibiting IGF-1R can induce apoptosis in various cancer cell types. Silencing IGF-1R in pancreatic cancer cell lines HPAC and PANC-1 resulted in the induction of apoptosis, with flow cytometric analysis showing a pronounced increase in apoptotic/cell death rates (e.g., 45.4% and 47.7% after 48 hours in PANC-1 and HPAC, respectively). plos.org This was associated with reduced expression of the anti-apoptotic protein Bcl-2 and increased expression of the pro-apoptotic protein Bax. plos.org Linsitinib has also been shown to induce apoptosis in both IGF-1R and TSH-R expressing cells. frontiersin.org GSK1904529A, an this compound, induced apoptosis in glioma cells in a dose-dependent manner, as indicated by increased sub-G1 DNA content and confirmed by Hoechst staining. spandidos-publications.com AZD3463 treatment of MDA-MB-231BO cells increased the percentage of apoptotic cells. amegroups.org In multiple myeloma cell lines, IGF-1R suppression enhanced sensitivity to bortezomib-induced apoptosis. ashpublications.org Knockdown of IGF-1R has also been shown to increase apoptosis in Ba/F3 cells. researchgate.net

Cell Migration and Invasion Assays

Cell migration and invasion assays evaluate the impact of IGF-1R inhibitors on the ability of cancer cells to move and penetrate extracellular matrix barriers, processes critical for metastasis. Common methods include wound healing assays (migration) and Boyden chamber or Transwell assays (migration and invasion).

IGF-1R signaling is implicated in cell motility and metastatic potential. nih.gov Preclinical studies have investigated the effect of IGF-1R inhibition on these processes. Silencing IGF-1R in pancreatic cancer cell lines inhibited metastatic properties, as shown by Matrigel invasion, transwell migration, and wound healing assays. plos.org GSK1904529A inhibited the migration of U87MG glioma cells in a dose-dependent manner in a Transwell migration assay. spandidos-publications.com Similarly, GSK1838705A demonstrated an inhibitory effect on U87MG cellular migration in a Transwell assay. spandidos-publications.com AZD3463 suppressed the invasion of MDA-MB-231BO breast cancer cells in a dose-dependent fashion in a cell invasion assay. amegroups.org While an this compound like NVP-AEW541 could reduce IGF-1-induced migration in MDA-231 breast cancer cells, it was insufficient to prevent IGF-2-dependent migration, suggesting the involvement of other receptors like IR or hybrid receptors. nih.gov Downregulation of IGF-1R has been shown to reduce cell migration and invasion in hepatocellular carcinoma cells. researchgate.net Overexpression of IGF-1R has been shown to increase the migration and invasion potential of prostate cancer cell lines, while downregulation reduced it. oncotarget.com

Anchorage-Independent Growth (Soft Agar (B569324) Assays)

Anchorage-independent growth is a hallmark of cellular transformation and is assessed using soft agar assays. This assay measures the ability of cells to proliferate and form colonies in a semi-solid medium, independent of attachment to a substrate.

IGF-1R signaling plays a role in anchorage-independent growth. mdpi.com Preclinical studies have demonstrated that IGF-1R inhibition can suppress this property. Silencing IGF-1R blocked the colony-forming capabilities of pancreatic cancer cells in vitro in soft agar assays. plos.org The this compound NVP-AEW541 inhibited anchorage-independent colony formation by mouse rhabdomyosarcoma cultures, indicated by a decrease in colony size and number. aacrjournals.org Inhibition of insulin receptor function by an antibody also effectively inhibited insulin-stimulated colony formation in anchorage-independent growth assays in breast cancer cells. nih.gov Studies have shown that growth of some cancer cells in anchorage-independent conditions is critically dependent on IGF-1R expression. pnas.org An anti-IGF-1R antibody significantly inhibited colony formation in MDA-MB-231 cells, and knockdown of IR expression further enhanced this effect. pnas.org

Table 2: Examples of this compound Effects on Apoptosis, Migration, Invasion, and Anchorage-Independent Growth In Vitro

Inhibitor/TargetAssay TypeCell Line TypeObserved EffectKey Finding/MetricSource
IGF-1R silencingApoptosis (Flow Cytometry)Pancreatic CancerInduction of apoptosis~45-48% apoptosis after 48h plos.org
LinsitinibApoptosisIGF-1R/TSH-R expressingInduction of apoptosis frontiersin.org
GSK1904529AApoptosis (Flow Cytometry)U87MG GliomaDose-dependent inductionIncreased sub-G1 DNA content spandidos-publications.com
AZD3463Apoptosis (TUNEL)MDA-MB-231BO Breast CancerIncreased apoptotic cellsPercentage increased significantly amegroups.org
IGF-1R silencingMigration/Invasion (various)Pancreatic CancerInhibition of metastatic propertiesReduced migration/invasion in multiple assays plos.org
GSK1904529AMigration (Transwell)U87MG GliomaDose-dependent inhibitionInhibition observed at micromolar concentrations spandidos-publications.com
AZD3463Invasion (Cell Invasion Assay)MDA-MB-231BO Breast CancerDose-dependent suppressionSignificant reduction in invasion amegroups.org
IGF-1R silencingAnchorage-Independent GrowthPancreatic CancerBlocked colony formationReduced colony number and size plos.org
NVP-AEW541Anchorage-Independent GrowthRhabdomyosarcomaInhibition of colony formationDecreased colony size and number aacrjournals.org
Anti-IGF-1R mAbAnchorage-Independent GrowthMDA-MB-231 Breast CancerSignificant inhibition of colony formationEnhanced by IR knockdown pnas.org
Spheroid and Organoid Culture Models

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in preclinical research to better mimic the in vivo tumor microenvironment compared to traditional two-dimensional (2D) monolayer cultures. These models allow for the study of cell-cell interactions, cell-matrix interactions, and the establishment of oxygen and nutrient gradients, which can influence cellular behavior and drug response thno.orgirjmets.com.

Spheroid cultures, typically formed from a single cell type, can be used to assess the ability of IGF-1R inhibitors to reduce cell viability and proliferation in a 3D context mdpi.comresearchgate.net. For instance, studies have evaluated the effects of IGF-1R inhibitors like linsitinib on the size and stiffness of spheroids derived from human orbital fibroblasts researchgate.net. Findings in these models can indicate that IGF-1R inhibition may beneficially affect fibrogenesis researchgate.net.

Organoid cultures, often derived from patient tissues or pluripotent stem cells, represent more complex models that can retain characteristics and responses similar to the original tumors irjmets.com. These models are valuable for drug screening and can potentially be translated into precision medicine approaches irjmets.com. Preclinical investigations have utilized organoids to study the sensitivity of tumors to IGF-1R inhibitors, observing trends in response based on factors like prior treatment history escholarship.org. For example, organoids derived from recurrent tumors showed greater sensitivity to the this compound GSK1904529A compared to those from primary samples in one study escholarship.org.

Biochemical and Molecular Analyses of Pathway Inhibition

Biochemical and molecular analyses are fundamental to understanding how IGF-1R inhibitors affect the receptor and its downstream signaling pathways. These analyses typically involve assessing the phosphorylation status of the receptor and key signaling proteins, as well as evaluating protein and gene expression levels.

Receptor Autophosphorylation and Downstream Signaling Protein Phosphorylation

The IGF-1R is a receptor tyrosine kinase that, upon binding to its ligands (IGF-1 and IGF-2), undergoes autophosphorylation of its intracellular tyrosine residues. This autophosphorylation is a critical step that activates the receptor and initiates downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and growth mdpi.comhuji.ac.ilnih.gov.

IGF-1R inhibitors are designed to block this activation process. Preclinical studies commonly assess the effectiveness of these inhibitors by measuring the levels of phosphorylated IGF-1R (p-IGF-1R) and phosphorylated downstream signaling proteins such as Akt (p-Akt) and ERK (p-ERK) using techniques like Western blotting or ELISA huji.ac.ilashpublications.orgoncotarget.commdpi.comaacrjournals.orgaacrjournals.org.

Research has consistently shown that treatment with IGF-1R inhibitors leads to a reduction in the phosphorylation of IGF-1R oncotarget.commdpi.comamegroups.org. This inhibition of receptor activation, in turn, attenuates the phosphorylation of downstream targets like Akt and ERK huji.ac.iloncotarget.commdpi.comaacrjournals.orgaacrjournals.orgamegroups.org. For example, studies with inhibitors like AZD3463, BMS-754807, and OSI-906 have demonstrated their ability to down-regulate the phosphorylation of Akt and ERK in various cancer cell lines oncotarget.commdpi.comamegroups.org. The extent of inhibition can be dose-dependent amegroups.org. Quantitative analysis of p-Akt levels is a common method to confirm the functional inhibition of the IGF-1R pathway by these agents ashpublications.orgaacrjournals.orgamegroups.orgpnas.org.

Table 1: Effect of Representative IGF-1R Inhibitors on Downstream Signaling Protein Phosphorylation in Preclinical Studies

This compoundCell Line/ModelObserved Effect on p-AktObserved Effect on p-ERKSource
AZD3463MDA-MB-231BO cellsDown-regulation amegroups.orgNo detectable effect on Raf or GSK-3β amegroups.org amegroups.org
OSI-906Multiple Myeloma cell lines (e.g., 8226.BR)Not explicitly measured for OSI-906 alone in snippet, but pathway blockade discussed ashpublications.orgNot explicitly measured for OSI-906 alone in snippet ashpublications.org ashpublications.org
BMS-754807MCF-7, ZR-75-1, MDA-MB-231 breast cancer cells; Pancreatic cell lines (IMIM-PC-2, RWP-1)Inhibition oncotarget.comInhibition oncotarget.commdpi.com oncotarget.commdpi.com
PPPSK-hep1 cells; Post-I/R mouse heartsInactivates PI-3K–Akt pathway nih.gov; Increased p-Akt in Mcpt4-/- hearts, acute inhibition by PPP increases caspase-3 activation pnas.orgInactivates ERK pathway nih.gov; Increased p-ERK1/2 in Mcpt4-/- hearts pnas.org pnas.orgnih.gov
R1507SCLC cell lines (H526, H146, H69)Decreased p-Akt in H526 and H146, not H69 aacrjournals.orgInhibited ligand-induced p-MEK in H526; Stimulated pMAPK, pMEK in H146 aacrjournals.org aacrjournals.org

Note: Information is extracted directly from the provided search snippets. Specific quantitative data for phosphorylation levels were not consistently available across all snippets to create a uniform quantitative table.

Protein Expression and Degradation Analysis

Studies have shown that IGF-1R antagonist monoclonal antibodies can induce the internalization and degradation of IGF-1R mdpi.com. Small molecule inhibitors may also affect IGF-1R protein levels. For example, the inhibitor R1507 demonstrated down-regulation of IGF-1R protein expression in selected small cell lung cancer (SCLC) cell lines aacrjournals.org.

Analysis of protein expression is commonly performed using Western blotting or immunohistochemistry aacrjournals.orgpnas.orgthno.org. These techniques allow researchers to visualize and quantify the total amount of specific proteins in cell lysates or tissue samples. Studies have explored the mechanisms controlling IGF-1R expression, including the role of proteins like PINCH-1 and NEDD4 in regulating IGF-1R ubiquitination and degradation thno.org. Findings suggest that manipulating these pathways can impact IGF-1R protein levels thno.org.

Furthermore, preclinical research examines the effects of IGF-1R inhibitors on the expression of downstream proteins or proteins involved in resistance mechanisms. For instance, studies have analyzed the expression of anti-apoptotic genes like Mcl-1 in response to IGF-1R inhibition tandfonline.com. Changes in the expression of proteins in the PI3K/Akt and MAPK pathways, as well as other receptor tyrosine kinases, have also been investigated following this compound treatment, sometimes revealing potential bypass pathways leading to resistance oup.com.

Gene Expression Profiling

Gene expression profiling, using techniques such as microarrays or RNA sequencing, provides a broader understanding of how IGF-1R inhibition affects the global transcriptional landscape of cancer cells. This can reveal changes in the expression of genes involved in various cellular processes, including proliferation, apoptosis, metabolism, and drug resistance.

Preclinical studies have utilized gene expression profiling to identify dysregulated pathways in cancer cells treated with IGF-1R inhibitors or in models of acquired resistance nih.govashpublications.orgaacrjournals.orgoup.com. For example, gene set enrichment analysis has identified the IGF-1/IGF-1R signaling axis as a dysregulated pathway in bortezomib-resistant multiple myeloma cell lines ashpublications.org. Gene expression profiling confirmed that genes acutely activated by IGF-1 stimulation were chronically expressed in these resistant cell lines ashpublications.org.

Gene expression analysis of tumor xenografts treated with IGF-1R inhibitors has also been performed to understand the in vivo effects on gene transcription aacrjournals.orgoup.com. These studies can help identify potential biomarkers of response or resistance and suggest rational combination therapies by revealing activated bypass pathways oup.comd-nb.info. While BMS-754807 inhibits both IGF-IR and IR, gene expression changes caused by it were often attributed primarily to IGF-IR inhibition alone in one study oncotarget.com.

In Vivo Animal Models

In vivo animal models are indispensable for evaluating the efficacy of IGF-1R inhibitors in a complex biological system that mimics the tumor microenvironment and allows for the assessment of systemic effects.

Xenograft Models (Subcutaneous, Orthotopic)

Xenograft models, created by implanting human cancer cells or patient-derived tumor tissue into immunocompromised mice, are the most commonly used in vivo models in preclinical cancer research thno.org. These models allow for the study of tumor growth inhibition and the effects of therapies on tumor volume over time.

Subcutaneous Xenografts: In this widely used model, human cancer cells are injected under the skin of immunocompromised mice. The resulting tumors are relatively easy to measure and monitor. Preclinical studies with IGF-1R inhibitors in subcutaneous xenografts have demonstrated their ability to inhibit tumor growth as single agents or in combination with other therapies ashpublications.orgoup.comamegroups.orgnih.govnih.gov. For instance, the combination of the this compound OSI-906 and bortezomib (B1684674) suppressed myeloma xenograft tumor growth, whereas either agent alone had negligible activity in that setting ashpublications.org. Another study showed that the combined IGF-1R/IR inhibitor BMS-754807 significantly improved the response to nab-paclitaxel in subcutaneous pancreatic cancer xenografts, leading to reduced tumor growth nih.gov. Studies also analyze intratumoral proliferation (e.g., by Ki67 staining) and apoptosis in these models to understand the cellular mechanisms of tumor response nih.gov.

Orthotopic Xenografts: In orthotopic models, cancer cells are implanted into the corresponding organ or tissue from which the cancer originated (e.g., breast cancer cells into the mammary fat pad). These models are considered more physiologically relevant as they recapitulate the natural tumor microenvironment, including interactions with stromal cells and the potential for metastasis thno.org. While technically more challenging, orthotopic models can provide insights into the effects of IGF-1R inhibitors on local invasion and distant metastasis amegroups.org. Studies using orthotopic models have shown that IGF-1R inhibitors can exhibit antitumor activity and potentially slow cancer development and progression amegroups.org. For example, AZD3463 suppressed breast cancer metastasis to bone in a murine model amegroups.org. Clinically relevant orthotopic models of human neoplasias, such as multiple myeloma, have also been used to assess the efficacy of IGF-1R inhibitors tandfonline.com.

Preclinical studies in xenograft models have evaluated various IGF-1R inhibitors, including antibodies (e.g., ganitumab, dalotuzumab, cixutumumab, figitumumab, robatumumab, istiratumab) and small molecule inhibitors (e.g., OSI-906, BMS-754807, NVP-ADW-742, AEW541, R1507, SCH 717454) nih.govmdpi.comaacrjournals.orgmdpi.comoup.comd-nb.infoamegroups.orgnih.govnih.gov. While many studies showed promising preclinical activity, the response can vary depending on the tumor type and the specific inhibitor d-nb.infoamegroups.orgnih.gov. Combination therapies involving IGF-1R inhibitors and other agents, such as mTOR inhibitors, chemotherapy, or inhibitors of other signaling pathways, have also been investigated in xenograft models to overcome resistance and enhance antitumor effects oup.comd-nb.infonih.govnih.gov.

Table 2: Summary of Findings in Representative Xenograft Models Treated with IGF-1R Inhibitors

This compoundXenograft Model (Origin)Model TypeKey FindingsSource
AZD3463MDA-MB-231BO cells (Breast Cancer)Murine model of breast cancer metastasis to boneExhibited similar or better therapeutic effect compared to zoledronic acid on slowing cancer development and progression; suppressed metastasis amegroups.org amegroups.org
OSI-906MyelomaXenograftSynergized with bortezomib to suppress tumor growth; negligible activity alone ashpublications.org ashpublications.org
BMS-754807AsPC-1 cells (Pancreatic Cancer)SubcutaneousSignificant antitumor effects as monotherapy; additive effects with nab-paclitaxel nih.gov nih.gov
R1507H526 cells (SCLC)XenograftDramatic delay in tumor growth when added to cisplatin-IR combination aacrjournals.org aacrjournals.org
SCH 717454Ewing sarcomaXenograftOnly 1 of 5 models sensitive nih.gov nih.gov
NVP-AEW541Ewing sarcomaMouse xenograftsSlows in vivo growth frontiersin.org; Significant growth inhibition with vincristine (B1662923) nih.gov nih.govfrontiersin.org
DalotuzumabEW5 xenografts (Ewing sarcoma)XenograftGene expression profiling performed oup.com oup.com

Note: This table summarizes findings from the provided snippets and is not exhaustive of all xenograft studies.

Assessment of Tumor Growth Inhibition and Regression

Preclinical studies consistently demonstrate the ability of IGF-1R inhibitors to inhibit tumor growth in various cancer models. Both monoclonal antibodies and small-molecule tyrosine kinase inhibitors targeting IGF-1R have shown promising anti-tumor activity in preclinical settings aacrjournals.orgoup.com. For instance, the small molecule ATP-competitive inhibitor linsitinib (OSI-906) has been shown to block the autophosphorylation of IGF-1R and exert anti-tumor activity in preclinical studies mdpi.com. Another dual IGF-1R/IR inhibitor, BMS-754807, has demonstrated growth inhibitory effects in various cancer cell lines and xenograft models mdpi.comnih.govmdpi.com. Studies using xenograft models of prostate and breast cancer have indicated that IGF axis inhibition can partially prevent the establishment and progression of bone tumors aacrjournals.org. In pancreatic cancer, silencing IGF-1R has been shown to result in an anti-proliferative effect in cell lines and inhibit tumor growth in vivo plos.org.

Preclinical data often show that combining IGF-1R inhibitors with other therapeutic agents can enhance anti-tumor activity. For example, combining IGF-1R inhibition with mTOR inhibitors has shown enhanced activity compared to single agents in sarcoma models frontiersin.org. Similarly, the combination of the this compound BMS-754807 with docetaxel (B913) showed more than additive efficacy in triple-negative breast cancer preclinical models oaepublish.com.

Evaluation of Metastasis Suppression

Beyond inhibiting primary tumor growth, preclinical research has also investigated the impact of IGF-1R inhibitors on cancer metastasis. The IGF system is implicated in promoting cancer metastasis mdpi.com. Preclinical data demonstrate that inhibition of IGF axis signaling can suppress metastasis and tumor cell proliferation in bone aacrjournals.org. Most of the evidence regarding the value of targeting IGF for metastasis comes from models of breast and prostate cancer bone metastases aacrjournals.org. Studies have suggested that IGF inhibition may have a greater impact in the bone microenvironment compared to the primary tumor aacrjournals.org. For example, transfecting human breast cancer cells with dominant-negative IGF-1R markedly inhibited the development of osteolytic bone metastases, while lung metastases were largely unaffected aacrjournals.org. In pancreatic cancer, silencing of IGF-1R has been shown to inhibit metastasis by enhancing the expression of E-cadherin and suppressing other key regulators of epithelial-mesenchymal transition (EMT) plos.org. The IGF-Trap, a molecule composed of the extracellular domain of IGF-1R fused to the Fc portion of human IgG1, has been shown to significantly reduce metastatic spread of colon and lung carcinoma cells to the liver in cellular models mdpi.com.

Preclinical Efficacy in Disease-Specific Contexts

Preclinical studies have explored the efficacy of IGF-1R inhibitors in various cancer types, with notable findings in sarcomas, breast cancer, and gastrointestinal cancers.

Sarcomas (Ewing's Sarcoma, Rhabdomyosarcoma, Osteosarcoma)

The IGF system is clearly involved in the pathogenesis and progression of sarcomas, particularly in younger patients, such as osteosarcoma, Ewing sarcoma, and rhabdomyosarcoma fondazioneberlucchi.orgbioscientifica.com. Preclinical models using IGF-1R inhibitors (monoclonal antibodies and small-molecule tyrosine kinase inhibitors) have demonstrated utility against Ewing sarcoma, rhabdomyosarcoma, osteosarcoma, synovial sarcoma cells, and desmoplastic round cell tumor fondazioneberlucchi.org. These inhibitors have been shown to block cancer cell proliferation, survival, anchorage-independent growth in vitro, tumorigenesis, tumor invasion, and metastasis in preclinical models fondazioneberlucchi.org.

In Ewing sarcoma, the IGF-1R system is activated by an autocrine loop, and its activation is sustained by the autocrine production of IGF1 by tumor cells nih.gov. In vitro studies confirm the direct involvement of IGF-1R in Ewing's sarcoma cell proliferation and survival nih.gov. The fusion gene EWS-FLI1, a hallmark of Ewing sarcoma, is only capable of transformation in the presence of IGF-1R nih.gov. Preclinical studies have shown that IGF-1R inhibition increases the sensitivity of Ewing's sarcoma cells to chemotherapy nih.gov. Combining the this compound NVP-AEW541 with vincristine resulted in significant growth inhibition in Ewing's sarcoma tumor xenograft models compared to single agents nih.gov.

For rhabdomyosarcoma, preclinical studies suggest that IGF-1R is an important target, especially in RAS-mutant PAX-fusion negative rhabdomyosarcoma researchgate.net. Combining the MEK inhibitor trametinib (B1684009) with the anti-IGF-1R antibody ganitumab has shown synergistic cellular growth inhibition in RAS-mutant FN RMS cell lines and inhibited tumor growth in xenograft models researchgate.net.

In osteosarcoma, expression levels of IGF and IGF-1R are functionally related to malignant growth and invasion in several preclinical models bioscientifica.com.

Breast Cancer (ER-positive, HER2-positive, Triple-Negative)

The IGF system is implicated in breast cancer, and preclinical studies suggest that IGF-blocking approaches have potential therapeutic benefits mdpi.com. IGF-1R signaling has been extensively studied in breast cancer and is implicated in resistance to hormone therapies, HER2 targeted therapies, and chemotherapy nih.govresearchgate.net.

In ER-positive breast cancer, early studies using cell lines and mouse xenografts provided evidence that IGF-1R inhibitors, such as the TKI NVP-AEW541 and the mAb CP-751,871, in combination with ER-targeted therapies like letrozole (B1683767) or tamoxifen, lead to more effective anti-tumor responses compared to single agents bioscientifica.com.

For HER2-positive breast cancer, preclinical studies suggest a role for IGF-1R signaling in trastuzumab resistance nih.goviiarjournals.org. IGF-1R overexpression can overcome sensitivity to trastuzumab in HER2-positive cell lines nih.gov. Combining antagonists of both receptors has been shown to result in marked apoptosis even in cells where one receptor was not overexpressed nih.gov. Dual inhibition of ER and IGF-1R has been shown to enhance growth inhibition in HER2-positive cell lines researchgate.net. Combined treatment with trastuzumab, tamoxifen, and IGF-1R TKIs enhanced response compared to dual targeting strategies in some HER2-positive breast cancer cell lines researchgate.net.

In triple-negative breast cancer (TNBC), activated IGF-1R has been associated with reduced disease-free survival nih.gov. However, preclinical evaluation of targeting IGF-1R and IR in TNBC has yielded mixed results. While IGF1R and IR are expressed in TNBC cell lines, their expression did not correlate with response to IGF1R/INSR inhibitors in one study plos.org. Targeting both IR/IGF-1R with inhibitors did not inhibit cell growth in multiple TNBC cell lines, and the dual inhibitor linsitinib did not block tumor formation or affect tumor growth in vivo in a TNBC model plos.org. These findings suggest that while IGF1R and IR are expressed, they may not represent a dominant signaling pathway in all TNBCs, and targeting specific molecular subtypes might be necessary plos.org.

Gastrointestinal Cancers (Colorectal, Pancreatic, Hepatocellular, Gastroesophageal)

Studies of IGF-1R inhibitors in gastrointestinal cancers are ongoing in preclinical settings cancernetwork.comnih.gov. Signal transduction via IGF-1R is associated with cell proliferation, anti-apoptosis, metastasis, tumorigenesis, and resistance to cytotoxic therapies in gastrointestinal malignancies nih.gov.

In colorectal cancer, blocking IGF-1R using the tyrosine kinase inhibitor NVP-AEW541 potently inhibited cell proliferation by inducing apoptosis and cell cycle arrest in preclinical models nih.gov. The observation that colon cancer cells with dominant negative IGF-1R failed to produce liver metastases after splenic injection strongly confirmed that IGF-1R regulates the liver metastasis of colon cancer cells nih.gov. Combining the dual IGF-1R/IR inhibitor OSI-906 with doxorubicin (B1662922) enhanced the anti-tumor effect in a colorectal cancer model oaepublish.com.

For pancreatic cancer, increased IGF-1 and IGF-1R expression occurs, and in vivo inhibition of IGF-1R expression decreased pancreatic cancer growth in an orthotopic model cancernetwork.com. Silencing IGF-1R inhibits pancreatic cancer growth and metastasis by blocking key signaling pathways like AKT/PI3K, MAPK, and JAK/STAT, and by inhibiting EMT plos.org.

In hepatocellular carcinoma, IGF-1 can upregulate glutathione (B108866) transferase expression, potentially affecting the efficacy of doxorubicin nih.gov. Preclinical studies have explored targeting IGF-1R in this context.

For gastroesophageal cancer, the IGF and insulin signaling axes have a crucial role in cell proliferation and cancer progression mdpi.com. Targeting IGF-1R/IR might be an encouraging therapeutic path for esophageal adenocarcinoma mdpi.com.

Table of IGF-1R Inhibitors and PubChem CIDs

Compound NamePubChem CID
Linsitinib (OSI-906)11640390 wikipedia.orgnih.gov
BMS-75480724785538 nih.gov
Cixutumumab (IMC-A12)Not readily available in search results focused on preclinical data and CID
Ganitumab (AMG 479)Not readily available in search results focused on preclinical data and CID
NVP-AEW541Not readily available in search results focused on preclinical data and CID
CP-751,871Not readily available in search results focused on preclinical data and CID
AZD3463Not readily available in search results focused on preclinical data and CID
Picropodophyllin72435 abcam.com
Dalotuzumab1005389-60-5
FigitumumabNot readily available in search results focused on preclinical data and CID
R1507 (Teprotumumab)Not readily available in search results focused on preclinical data and CID
MEDI-573Not readily available in search results focused on preclinical data and CID
Xentuzumab (BI 836845)Not readily available in search results focused on preclinical data and CID
BMS-536924468740-43-4
ADW742475488-23-4
AG-102465678-07-1

Interactive Data Tables

Due to the nature of the provided search results, which primarily offer textual descriptions of findings rather than structured numerical data, generating interactive data tables with specific numerical values for tumor size, growth inhibition percentages, or metastasis rates is not feasible. The findings are generally reported as observations of inhibition, reduction, or synergy.

However, based on the textual data, a conceptual representation of preclinical findings could be presented in tables summarizing the observed effects of IGF-1R inhibitors in different cancer types and models.

Cancer TypeModel TypeObserved Preclinical Effect of IGF-1R Inhibitors
Ewing's SarcomaCell lines, XenograftsInhibition of proliferation, survival, tumorigenesis, invasion, metastasis; Increased chemosensitivity. fondazioneberlucchi.orgnih.gov
RhabdomyosarcomaCell lines, XenograftsInhibition of proliferation, survival, tumorigenesis, invasion, metastasis; Synergy with MEK inhibitors. fondazioneberlucchi.orgresearchgate.net
OsteosarcomaCell lines, XenograftsInhibition of proliferation, survival, tumorigenesis, invasion, metastasis. fondazioneberlucchi.orgbioscientifica.com
Breast Cancer (ER+)Cell lines, XenograftsEnhanced anti-tumor responses in combination with ER-targeted therapies. bioscientifica.com
Breast Cancer (HER2+)Cell linesIncreased sensitivity to trastuzumab; Enhanced response with dual/triple targeting. researchgate.netnih.gov
Breast Cancer (TNBC)Cell lines, In vivoMixed results; Some inhibitors did not inhibit growth or tumor formation. plos.org
Colorectal CancerCell lines, XenograftsInhibition of proliferation, induction of apoptosis, cell cycle arrest, reduced liver metastasis. nih.govoaepublish.com
Pancreatic CancerCell lines, Orthotopic modelsInhibition of growth, metastasis, proliferation; Inhibition of key signaling pathways. plos.orgcancernetwork.com
Hepatocellular CarcinomaCell linesPotential impact on chemotherapy efficacy; Targeted approaches explored. nih.gov
Gastroesophageal CancerPreclinical modelsPotential therapeutic path by targeting IGF-1R/IR. mdpi.com

This table provides a summary of the qualitative preclinical findings discussed in the text, organized by cancer type and model. Specific quantitative data was not consistently available across the search results to populate a detailed numerical table.

Lung Cancers (Non-Small Cell Lung Cancer)

Preclinical research in Non-Small Cell Lung Cancer (NSCLC) has explored the potential of targeting IGF-1R due to its frequent expression in this malignancy and its role in promoting tumor growth and survival. IGF-1R activation has been linked to tumorigenesis in preclinical models. amegroups.org In vitro studies using NSCLC cell lines have demonstrated that IGF-1R inhibition can lead to decreased cell survival and induced apoptosis. researchgate.net

Methodologies employed in preclinical NSCLC research include the use of various NSCLC cell lines to assess the in vitro effects of IGF-1R inhibitors on proliferation, viability, and apoptosis. researchgate.netplos.org These studies often involve treating cell lines with varying concentrations of IGF-1R inhibitors, such as small molecule tyrosine kinase inhibitors or monoclonal antibodies, and evaluating cellular responses through assays like MTT or CellTiter-Glo, and techniques like Western blotting to analyze downstream signaling pathways like PI3K/Akt and MAPK. aacrjournals.orgspandidos-publications.com

In vivo studies in NSCLC have frequently utilized xenograft models, where human NSCLC cells are implanted into immunocompromised mice. These models allow for the evaluation of the antitumor efficacy of IGF-1R inhibitors in a more complex tumor microenvironment. Studies have shown that IGF-1R inhibitors can inhibit tumor growth in NSCLC xenograft models. researchgate.net For instance, one study using an NCI-H187 xenograft model showed that the this compound OSI-906 resulted in 50% tumor growth inhibition. aacrjournals.org

Preclinical findings also suggest that IGF-1R signaling can contribute to resistance to other targeted therapies in NSCLC, such as EGFR inhibitors. nih.govfrontiersin.org Studies have shown that IGF-1R activation can mediate resistance to gefitinib (B1684475) and osimertinib (B560133) in NSCLC cell lines. frontiersin.orgjcancer.org Combination studies in preclinical models have investigated whether co-targeting IGF-1R with other pathways, such as EGFR or ALK, can enhance antitumor activity and overcome resistance. researchgate.netaacrjournals.org For example, combined ALK and IGF-1R blockade synergistically inhibited ALK fusion-positive lung cancer growth in preclinical models. aacrjournals.org

Data from preclinical NSCLC studies have sometimes shown a correlation between IGF-1R expression levels and sensitivity to IGF-1R inhibitors, although this finding has not been consistent across all studies. nih.gov Some research suggests that the ratio of Insulin Receptor (IR) to IGF-1R expression might influence sensitivity to IGF-1R inhibition. plos.org

Hematological Malignancies (Multiple Myeloma)

Preclinical studies have provided strong evidence for the role of the IGF-1/IGF-1R axis in the pathogenesis and drug resistance of Multiple Myeloma (MM). oncotarget.com IGF-1 is considered a major growth and survival factor in MM, and IGF-1R is often highly expressed on MM cells, correlating with poor prognosis. oncotarget.comoncotarget.com

Preclinical methodologies in MM include extensive in vitro work with human MM cell lines (HMCLs) and primary patient samples to assess the effects of IGF-1R inhibitors on cell viability, proliferation, and apoptosis. oncotarget.comaacrjournals.org These studies frequently employ assays like MTT, WST-1, and Annexin V staining to measure cell death and viability. aacrjournals.orgashpublications.org Western blotting is commonly used to analyze the impact of IGF-1R inhibitors on downstream signaling pathways such as PI3K/Akt and NF-κB. aacrjournals.orgplos.org

In vivo MM preclinical research often utilizes xenograft models, such as injecting human MM cells into immunodeficient mice, or syngeneic mouse models like the 5TMM model, which is representative of human MM. aacrjournals.orgtandfonline.com These models are used to evaluate the antitumor efficacy of IGF-1R inhibitors as single agents or in combination with existing MM therapies.

Detailed research findings in MM indicate that IGF-1R inhibition can induce apoptosis and inhibit proliferation in MM cell lines. aacrjournals.orgplos.org Furthermore, preclinical studies have shown that IGF-1 signaling contributes to resistance to various anti-MM agents, including bortezomib, dexamethasone (B1670325), and BH3 mimetics. oncotarget.comoncotarget.comashpublications.org Combinations of IGF-1R inhibitors with these agents have demonstrated synergistic anti-myeloma activity in vitro and in vivo. oncotarget.comashpublications.orgtandfonline.com For example, the combination of the dual IGF-1R and insulin receptor inhibitor OSI-906 with bortezomib was able to suppress myeloma xenograft tumor growth and overcome bortezomib resistance in an in vivo model. ashpublications.orgnih.gov Another this compound, picropodophyllin (PPP), synergistically sensitized MM cells to the BH3 mimetic ABT-737 in vitro and showed significant antitumor effects in combination with ABT-737 in a murine MM model. oncotarget.comnih.gov

Preclinical data also suggest that IGF-1R inhibitors can overcome the protective effects of the bone marrow microenvironment on MM cells. nih.gov

Here is a table summarizing some preclinical findings in Multiple Myeloma:

This compoundModel System (In Vitro/In Vivo)Key FindingsReferences
OSI-906MM cell lines, patient samples, xenograft modelSynergistic with bortezomib, overcomes bortezomib resistance, suppresses xenograft growth. ashpublications.orgnih.govnih.gov
GTx-134MM cell lines, patient samples, xenograft modelInhibits growth, induces apoptosis, shows synergy with dexamethasone and lenalidomide, efficacy in xenografts. aacrjournals.org
Anti-IGF-1R antibodyMM cell linesEnhances apoptotic effect of IKK2 inhibitor AS602868. plos.org
Picropodophyllin (PPP)MM cell lines, murine 5TMM modelsPotent anti-myeloma activity, synergizes with ABT-737 and ABT-199, decreases tumor burden in vivo. oncotarget.comnih.gov
IMC-A12 (Cixutumumab)MM models (in vitro and in vivo)Synergy with mTOR inhibitors, bortezomib, and melphalan. tandfonline.com
NVP-AEW541, NVP-ADW742MM models (in vitro)Enhance activity of dexamethasone and bortezomib. aacrjournals.orgtandfonline.com
AVE1642MM cell lines, xenograftsPotent single agent activity in several preclinical models, synergistic effects with bortezomib in vitro. oncotarget.comresearchgate.net
SSTNIGF1RMM cell lines, xenograft modelInhibits IGF-1R activation, induces apoptosis, blocks growth of myeloma xenografts. aacrjournals.org

Neuroendocrine Tumors

Preclinical data suggest multiple roles for IGF-1R in Neuroendocrine Tumors (NETs), including mediating resistance to mTOR inhibitors. nih.govbioscientifica.comnih.gov IGF-1R receptors and ligands are known to be expressed at higher concentrations in NETs than in normal tissue. nih.govbioscientifica.com Studies in carcinoid cell lines have shown that IGF-1 is a major regulator of neuroendocrine secretion and growth. nih.govbioscientifica.com

Preclinical methodologies in NETs have included in vitro studies using NET cell lines to assess the impact of IGF-1R blockade on cell growth and induction of apoptosis. nih.govbioscientifica.commdpi.com Mouse models of pancreatic neuroendocrine tumors have also been used to investigate the role of the IGF system in tumorigenesis. nih.govbioscientifica.com

Detailed research findings indicate that IGF-1R blockade can result in the inhibition of NET cell growth and the induction of apoptosis in vitro. nih.govbioscientifica.commdpi.com Preclinical studies have also suggested that IGF-1 protects cancer cells from rapamycin-induced cell death and that inhibition of IGF-1R prevents rapamycin-induced AKT activation, thereby sensitizing tumor cells to mTOR inhibitors. nih.govbioscientifica.commdpi.com This provides a rationale for the combined blockade of these pathways in NETs. nih.govbioscientifica.commdpi.com

A tyrosine kinase inhibitor, NVP-AEW541, has been shown to inhibit NET growth and lead to apoptotic changes in cancer cells in preclinical studies. cancernetwork.com

Here is a table summarizing some preclinical findings in Neuroendocrine Tumors:

This compoundModel System (In Vitro/In Vivo)Key FindingsReferences
IGF-1R blockadeNET cell linesInhibition of cell growth, induction of apoptosis. nih.govbioscientifica.commdpi.com
IGF-1R inhibitionCancer cells (preclinical studies)Prevents rapamycin-induced AKT activation, sensitizes tumor cells to mTOR inhibitors. nih.govbioscientifica.commdpi.com
NVP-AEW541NET models (preclinical studies)Inhibited NET growth, led to apoptotic changes. cancernetwork.com
Anti-IGF-1R antibodyMouse models of pancreatic NETsPreclinical trials did not significantly impact tumor growth, prompting investigation into IR involvement. pnas.org
CixutumumabAdvanced well-differentiated NETs (Phase I study with preclinical rationale)Preclinical data suggests roles in mediating resistance to mTOR inhibitors. nih.govbioscientifica.comnih.gov
MK-0646 (dalotuzumab)Metastatic well-differentiated NETs (Phase II study with preclinical rationale)Preclinical studies implicated IGF-1R in progression. cancernetwork.comnanets.net

Mechanisms of Resistance to Igf 1r Inhibitors in Preclinical Models

Compensatory Signaling and Pathway Redundancy

The ability of other receptor tyrosine kinases (RTKs) to compensate for the loss of IGF-1R signaling is a frequently observed mechanism of resistance in preclinical studies. aacrjournals.orgaacrjournals.org This redundancy ensures that even when IGF-1R is effectively blocked, the critical downstream pathways, such as the PI3K/AKT and MAPK pathways, remain active. imrpress.com

A principal mechanism of resistance to selective IGF-1R inhibitors involves the compensatory activation of the structurally and functionally related Insulin (B600854) Receptor (IR). aacrjournals.orgoup.com Due to the high degree of homology between their intracellular kinase domains, both IGF-1R and IR can activate similar downstream signaling cascades. nih.gov

Preclinical studies have demonstrated that specific inhibition of IGF-1R using monoclonal antibodies like MAB391 can lead to a compensatory increase in the phosphorylation and activation of the IR. aacrjournals.orgaacrjournals.org This "receptor switching" allows tumor cells to maintain signaling through crucial pathways like the PI3K/AKT pathway via insulin or IGF-2, which can activate the IR. aacrjournals.orgnih.gov In Ewing sarcoma, colorectal cancer, and ovarian carcinoma cell lines, IGF-1R inhibition has been shown to result in this compensatory IR activation. nih.gov

Furthermore, the existence of hybrid receptors, composed of one IGF-1R alpha-beta subunit and one IR alpha-beta subunit (IGF-1R/IR), complicates targeted therapy. oup.com These hybrids can be activated by both IGF-1, IGF-2, and insulin, providing another route to bypass IGF-1R-specific blockade. nih.gov The expression ratio of IR to IGF-1R has been associated with resistance, where a high ratio correlates with increased resistance to IGF-1R inhibitors. oup.com

To counteract this, dual IGF-1R/IR inhibitors, such as the small molecule OSI-906 (linsitinib), have been developed. In preclinical models, OSI-906 demonstrated superior efficacy compared to selective IGF-1R antibodies by inhibiting this compensatory IR signaling and achieving a more profound reduction in downstream pathway activation. aacrjournals.orgaacrjournals.orgnih.gov

Table 1: Preclinical Findings on IR Activation in IGF-1R Inhibitor Resistance

Inhibitor Model System Key Finding Reference
MAB391 (anti-IGF-1R Ab)Human tumor cell linesTreatment led to a compensatory increase in phosphorylated IR, associated with resistance to inhibition of IRS1 and AKT. aacrjournals.org
Figitumumab (anti-IGF-1R Ab)Ewing Sarcoma modelsResistance linked to IGF2/insulin/IRA signaling, suggesting a switch from IGF-1/IGF-1R to IRA activation. nih.gov
OSI-906 (dual IGF-1R/IR inhibitor)Human tumor xenograftsShowed superior efficacy over MAB391 in tumors where both IGF-1R and IR were phosphorylated. aacrjournals.org

Tumor cells can also develop resistance to IGF-1R inhibition by leveraging crosstalk with other, distinct RTKs. This involves the upregulation or activation of parallel signaling pathways that can independently drive cell growth and survival.

A significant crosstalk has been identified between the IGF-1R and the Epidermal Growth Factor Receptor (EGFR) pathways. nih.gov In preclinical models of acquired resistance, cell lines exposed to the IGF-1R/IR inhibitor BMS-754807 showed a dramatic overexpression of EGFR at both the protein and RNA levels. aacrjournals.org These resistant cells utilized the EGFR pathway to escape growth inhibition, demonstrating a clear compensatory mechanism. aacrjournals.org Further studies have shown that IGF-1 can cause the phosphorylation of both IGF-1R and EGFR, and that EGF can activate the AKT and MAPK pathways independently of IGF-1R. nih.gov This bidirectional crosstalk suggests that dual inhibition of both IGF-1R and EGFR may be a synergistic strategy to prevent or overcome resistance. nih.govaacrjournals.org

Similar to EGFR, the human epidermal growth factor receptor 2 (ErbB2/HER2) has been implicated in resistance to IGF-1R blockade. In a genetically engineered mouse model of alveolar rhabdomyosarcoma, resistance to the this compound NVP-AEW541 was associated with the overexpression of Her2. aacrjournals.org In these resistant tumors, Her2 was found to form heterodimers with IGF-1R. Stimulation with IGF-2 led to the phosphorylation of Her2, indicating that the IGF-1R pathway can directly transactivate Her2. aacrjournals.org This reciprocity is further supported by findings in ovarian cancer models, where inhibition of IGF-1R led to increased Her2 phosphorylation, and conversely, a pan-HER inhibitor caused increased IGF-1R phosphorylation. aacrjournals.org The combination of the Her2 inhibitor lapatinib with NVP-AEW541 was shown to cooperate in reducing cell growth in resistant models. aacrjournals.org

A systemic, rather than cell-intrinsic, resistance mechanism involves the Growth Hormone (GH) pathway. nih.gov IGF-1, produced mainly in the liver under the stimulation of GH, exerts negative feedback on the pituitary gland to suppress further GH release. nih.gov When IGF-1R inhibitors block this signaling, the negative feedback loop is disrupted. This can lead to a compensatory increase in circulating GH levels. nih.govnih.gov Elevated GH may then blunt the therapeutic efficacy of IGF-1R blockade, potentially through IGF-1-independent effects on tumor cells. nih.govnih.gov In a clinical study involving the IGF-1R antibody figitumumab, combining it with the GH antagonist pegvisomant led to partial responses in Ewing sarcoma patients, supporting the preclinical rationale for targeting this feedback loop. nih.gov

Ultimately, the goal of compensatory signaling is to maintain the activity of critical downstream pro-survival and proliferative pathways, primarily the PI3K/AKT and RAS/MAPK cascades. imrpress.com Even with effective on-target inhibition of IGF-1R, resistance is characterized by the sustained or reactivated phosphorylation of key signaling nodes like AKT and ERK (a component of the MAPK pathway). aacrjournals.orgaacrjournals.org

In preclinical models, treatment with a selective anti-IGF-1R antibody was associated with an inability to fully suppress the phosphorylation of IRS1 and AKT due to compensatory IR signaling. aacrjournals.orgaacrjournals.org Similarly, in rhabdomyosarcoma models resistant to NVP-AEW541, tumors exhibited reactivation of the MAPK pathway alongside increased expression of IGF-1R and Her2. aacrjournals.org This indicates that diverse upstream signals, whether from IR, EGFR, or HER2, converge on these central downstream pathways to bypass the IGF-1R blockade and maintain the malignant phenotype. aacrjournals.orgaacrjournals.org

Table 2: Crosstalk with Other RTKs in this compound Resistance

Crosstalk Pathway Inhibitor Model System Key Finding Reference
EGFRBMS-754807Breast cancer cell line (MCF7)Resistant cells showed >70-fold increase in EGFR protein and RNA, utilizing the EGFR pathway to escape inhibition. aacrjournals.org
ErbB2/HER2NVP-AEW541Mouse model of rhabdomyosarcomaResistant tumors showed increased expression of Her2, which formed heterodimers with IGF-1R. aacrjournals.org
GH PathwayFigitumumabPreclinical rationale for clinical studyIGF-1R inhibition disrupts negative feedback, increasing plasma GH, which may blunt drug efficacy. nih.govnih.gov

Crosstalk with Other Receptor Tyrosine Kinases (RTKs)

Cellular Adaptive Responses

Preclinical models have revealed that cancer cells can develop resistance to inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R) through a variety of adaptive responses. These mechanisms allow tumor cells to bypass the therapeutic blockade and continue to proliferate and survive.

Upregulation or Reactivation of IGF-1R

A primary mechanism of acquired resistance to IGF-1R inhibitors involves the upregulation or reactivation of the IGF-1R itself. In several preclinical models, tumor cells exposed to long-term treatment with IGF-1R inhibitors have been shown to increase the expression of IGF-1R at the cell surface. This increased receptor density can effectively overcome the inhibitory effects of the drug, leading to restored signaling through downstream pathways.

In a mouse model of alveolar rhabdomyosarcoma, tumors that developed resistance to the this compound NVP-AEW541 showed increased expression of Igf1r. This upregulation was associated with the reactivation of the MAPK signaling pathway, contributing to continued tumor growth. Similarly, studies in other cancer types have observed stochastically increased expression levels of IGF-1R in resistant tumor samples compared to untreated ones. This suggests that a subset of tumor cells with inherently higher IGF-1R expression may be selected for during treatment, or that adaptive feedback mechanisms lead to increased receptor synthesis. The reactivation of IGF-1R signaling, despite the presence of an inhibitor, can also occur through conformational changes in the receptor or alterations in its trafficking and degradation, leading to a sustained pro-survival signal.

Altered Expression of Insulin-Like Growth Factor Binding Proteins (IGFBPs)

The bioavailability of IGF-1 and IGF-2, the primary ligands for IGF-1R, is tightly regulated by a family of six high-affinity insulin-like growth factor binding proteins (IGFBPs). Alterations in the expression of these binding proteins can significantly

Interactions with Tumor Suppressor Pathways

Role of p53 Status

The tumor suppressor gene TP53 is frequently mutated in human cancers, and its status has been strongly correlated with the efficacy of IGF-1R inhibitors in preclinical models. Evidence suggests that wild-type p53 is often associated with sensitivity to IGF-1R inhibition, whereas mutant p53 confers resistance.

Studies in colorectal carcinoma cell lines have demonstrated a clear link between TP53 mutations and resistance to the this compound picropodophyllin (B173353) (PPP). nih.govnih.gov In cell lines with wild-type TP53, PPP treatment effectively blocks the phosphorylation of IGF-1R and downstream signaling molecules such as AKT and ERK, leading to growth inhibition and apoptosis. nih.govnih.gov This apoptotic response is characterized by the cleavage of caspase-9, caspase-3, DNA fragmentation factor-45 (DFF45), and poly (ADP-ribose) polymerase (PARP). nih.govnih.gov

Conversely, colorectal carcinoma cell lines harboring TP53 mutations exhibit resistance to PPP. nih.govnih.gov In these cells, PPP treatment fails to induce apoptosis and does not effectively inhibit the AKT and ERK pathways, despite blocking IGF-1R phosphorylation. nih.gov This suggests that mutant p53 allows cancer cells to bypass the apoptotic signals typically induced by IGF-1R inhibition. The resistance mechanism in TP53 mutated cells appears to occur downstream of the IGF-1R itself. nih.gov

Further research has shown that the ability of IGF-1R/AKT pathway inhibitors to modulate cancer therapy responses is dependent on p53 status. nih.gov In p53 wild-type cells, inhibition of the IGF-1R/AKT pathway can increase p53-dependent apoptosis. nih.gov Wild-type p53 can also transcriptionally suppress the IGF1R gene, creating a negative feedback loop that contributes to its tumor-suppressive function. frontiersin.org In contrast, certain gain-of-function p53 mutants can transactivate the IGF1R gene, potentially promoting proliferation and survival. frontiersin.org

The differential response to IGF-1R inhibition based on p53 status has been observed with other inhibitors as well. For instance, the IGF-1R monoclonal antibody cixutumumab was shown to inhibit the proliferation of a uterine papillary serous carcinoma cell line with wild-type p53, but not one with mutant p53. frontiersin.org

Colorectal Carcinoma Cell LineTP53 StatusPercentage of Sub-G1 Apoptotic Cells after PPP Treatment
HCT-8Wild-type~25%
RKOWild-type~20%
CACO-2Mutated~5%
HT-29Mutated~5%
SW480Mutated~5%

Modulation of p27 Expression

Activation of the IGF-1R pathway can lead to the phosphorylation of p27, which in turn alters its subcellular localization and function. nih.gov Specifically, Akt, a downstream effector of IGF-1R signaling, can phosphorylate p27 at threonine 157 (T157). nih.gov This phosphorylation event promotes the sequestration of p27 in the cytoplasm, preventing it from entering the nucleus and inhibiting the cyclin E/CDK2 complexes that are necessary for G1-S phase transition. nih.gov This cytoplasmic retention of p27 effectively negates its tumor-suppressive function and contributes to cell cycle progression, thereby conferring resistance to therapies that would otherwise induce cell cycle arrest. nih.gov

In a preclinical model of oral squamous cell carcinoma, activation of IGF-1R was shown to reverse the cell cycle arrest induced by the EGFR inhibitor gefitinib (B1684475). nih.gov While gefitinib treatment led to an increase in total p27 levels, simultaneous activation of IGF-1R did not abrogate this increase but rather reversed the decrease in pT157-p27, leading to increased cytoplasmic localization of p27. nih.gov This suggests that the resistance mediated by IGF-1R activation is not due to a reduction in p27 expression, but rather to a change in its phosphorylation status and location.

Treatment Condition (Oral Squamous Carcinoma Cells)Effect on Cell Cycle (S-phase population)Effect on p27
Gefitinib (EGFR inhibitor)50% reductionIncreased total p27, decreased pT157-p27
IGF-1R Activation2.8-fold increase-
Gefitinib + IGF-1R ActivationBaseline S-phase population restoredTotal p27 remains increased, pT157-p27 is reversed (increased)

Preclinical Strategies to Overcome Resistance to Igf 1r Inhibitors

Rational Combination Therapies

Preclinical evidence strongly supports the use of IGF-1R inhibitors in combination with other therapeutic modalities to counteract resistance mechanisms. nih.gov The rationale for these combinations is often based on the intricate crosstalk between the IGF-1R signaling pathway and other critical cellular pathways involved in cancer cell proliferation, survival, and DNA damage repair.

The combination of IGF-1R inhibitors with conventional cytotoxic chemotherapy has a strong preclinical foundation. The IGF-1R pathway is known to protect tumor cells from the cell-killing effects of cytotoxic drugs. nih.gov Preclinical studies have demonstrated that inhibiting IGF-1R can suppress chemotherapy-induced activation of the IGF-1R pathway and interfere with DNA damage repair, thereby sensitizing cancer cells to chemotherapy. nih.gov For instance, the combination of an IGF-1R inhibitor with mitotane has shown to potentiate the cytotoxic activity of mitotane in preclinical models of adrenocortical carcinoma. nih.gov

Cancer ModelThis compoundCytotoxic AgentKey Preclinical Finding
Adrenocortical CarcinomaCixutumumab (IMC-A12)MitotanePotentiated cytotoxic activity of mitotane. nih.gov
Pancreatic CancerGanitumab (AMG 479)GemcitabineShowed trends toward improved survival in preclinical models. nih.gov

The IGF-1R signaling pathway is implicated in resistance to radiation therapy. iiarjournals.org Preclinical studies have shown that inhibiting IGF-1R can enhance the radiosensitivity of various human tumor cell lines. iiarjournals.orgnih.gov For example, the fully human monoclonal antibody to IGF-1R, CP-751,871, was found to block radiation-induced activation of IGF-1R, leading to sensitization of tumor cells to radiation by inhibiting DNA repair and promoting apoptosis. iiarjournals.org The combination of IGF-1R inhibition with radiotherapy is particularly promising as radiation can trigger the activation of survival signals through the IGF-1R pathway. iiarjournals.org

Cancer ModelThis compoundKey Preclinical Finding
Head and Neck Squamous Cell CarcinomaGanitumabEnhanced tumor response to radiation, with effects dependent on the sequence of administration. iiarjournals.org
Breast CancerAG1024Synergistically radiosensitized breast cancer cells with high EGFR and IGF-1R expression. nih.gov

There is a significant crosstalk between the IGF-1R and estrogen receptor (ER) signaling pathways, particularly in breast cancer. nih.govunits.it This interplay has been implicated in the development of resistance to anti-estrogen therapies. nih.gov Preclinical models of tamoxifen-resistant breast cancer have shown altered levels of IGF-1R, suggesting a role for this receptor in endocrine resistance. asco.org In prostate cancer, preclinical data have indicated that the IGF-1R antibody cixutumumab can significantly delay the development of androgen resistance. nih.gov

Cancer ModelThis compoundEndocrine TherapyKey Preclinical Finding
ER+ Breast CancerBMS-536924Tamoxifen, FulvestrantElevated IGF-1R signaling induced resistance to anti-estrogens, which was reversible with the this compound. nih.gov
Tamoxifen-Resistant Breast CancerDalotuzumab, AEW541TamoxifenTamoxifen-resistant cells showed diminished IGF-1R levels, impacting the efficacy of IGF-1R monoclonal antibodies. asco.org
Prostate CancerCixutumumabBicalutamide, GoserelinDelayed the development of androgen resistance in preclinical models. nih.gov

The complexity of signaling networks in cancer cells often leads to the activation of compensatory pathways when a single pathway is inhibited. This has led to the exploration of combining IGF-1R inhibitors with other targeted agents to achieve a more comprehensive blockade of tumor growth and survival signals.

A well-documented compensatory mechanism in response to mTOR inhibition is the activation of IGF-1R signaling. This provides a strong rationale for the dual blockade of IGF-1R and mTOR. Preclinical studies in Ewing sarcoma, a cancer type often dependent on IGF-1R signaling, have shown remarkable synergy when combining IGF-1R and mTOR inhibitors. oup.commdanderson.orgnih.gov However, acquired resistance to this combination can emerge, often involving the upregulation of other signaling pathways. nih.gov

Cancer ModelThis compoundmTOR InhibitorKey Preclinical Finding
Ewing SarcomaCixutumumabTemsirolimusCombination shrank tumors in treatment-resistant patients. mdanderson.org
Ewing SarcomaLinsitinib (B1684704) (OSI-906), NVP-ADW-742RidaforolimusSynergistic inhibition of tumor growth; resistance associated with upregulation of other pathways. oup.comnih.gov
Renal Cell CarcinomahR1EverolimusSynergistic inhibition of cell growth in vitro. researchgate.net

Crosstalk between the IGF-1R and the epidermal growth factor receptor (EGFR) signaling pathways is a known mechanism of resistance to therapies targeting either receptor alone. iiarjournals.org Preclinical studies have demonstrated that the combination of IGF-1R and EGFR inhibitors can lead to enhanced antitumor activity. iiarjournals.org In head and neck squamous cell carcinoma models, co-targeting both receptors along with radiation yielded better therapeutic effects than inhibiting either pathway alone. iiarjournals.org Similarly, in breast cancer cells with high expression of both receptors, dual inhibition resulted in synergistic radiosensitization. nih.gov

Cancer ModelThis compoundEGFR InhibitorKey Preclinical Finding
Head and Neck Squamous Cell CarcinomaGanitumabPanitumumabCo-targeting both pathways with radiation yielded superior therapeutic effects. iiarjournals.org
Breast CancerAG1024AG1478Synergistic radiosensitization in cells with high EGFR and IGF-1R expression. nih.gov
Pancreatic CancerCixutumumabErlotinibCombination with gemcitabine did not improve survival in a phase II trial, despite preclinical rationale. nih.gov
Pancreatic Cancer (KRAS wild-type)-NimotuzumabTargeting EGFR in this subset showed a signal of activity, suggesting potential for combination strategies. jwatch.org

With Other Targeted Agents

HER2 Antagonists

Preclinical evidence has highlighted a bidirectional crosstalk between the IGF-1R and the Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathways. Inhibition of one receptor can lead to the compensatory activation of the other, thereby promoting therapeutic resistance. This has prompted investigations into the co-inhibition of both IGF-1R and HER2.

In preclinical models, the combination of IGF-1R inhibitors with HER2 antagonists has demonstrated synergistic antiproliferative effects. For instance, in ovarian cancer cell lines, simultaneous treatment with the IGF-1R/Insulin (B600854) Receptor (InsR) inhibitor BMS-536924 and a pan-HER inhibitor, BMS-599626, resulted in a synergistic decrease in cell proliferation and an increase in apoptosis compared to either agent alone. nih.govascopubs.org This was associated with a reduction in the activation of downstream signaling molecules such as AKT and ERK. nih.gov Studies in MCF-7 breast cancer cells engineered to overexpress HER2 showed that the presence of the HER2 ligand heregulin conferred a high level of resistance to the this compound BMS-536924. nih.gov This resistance could be overcome by the dual blockade of both pathways. nih.gov

The rationale for this combination is further supported by the observation that IGF-1R signaling can contribute to resistance to HER2-targeted therapies like trastuzumab. nih.gov In models of trastuzumab resistance, co-targeting IGF-1R and HER2 has been shown to restore sensitivity, primarily by suppressing cellular invasion. nih.gov

Cell LineThis compoundHER2 AntagonistKey Finding
OV202 (Ovarian)BMS-536924BMS-599626Synergistic antiproliferative effect and increased apoptosis. nih.gov
MCF-7/HER2 (Breast)BMS-536924Heregulin (ligand)Activated HER2 signaling confers resistance to IGF-1R inhibition. nih.gov
BT474 (Breast)NVP-AEW541TrastuzumabEnhanced growth inhibition with dual targeting. spandidos-publications.com
MDA-MB-361 (Breast)NVP-AEW541TrastuzumabCombination was more effective than single agents. spandidos-publications.com
Src Inhibitors

The activation of the Src family of non-receptor tyrosine kinases has been identified as a key bypass pathway that confers resistance to IGF-1R inhibition. Preclinical studies have shown that blockade of IGF-1R can lead to a rapid upregulation of Src family kinase (SFK) signaling. asco.org

In rhabdomyosarcoma (RMS) and Ewing sarcoma (ES) cell lines, treatment with IGF-1R kinase inhibitors resulted in the activation of SFK signaling within hours. asco.org This observation led to the hypothesis that dual blockade of IGF-1R and SFK could be a synergistic therapeutic strategy. The combination of an this compound with the commercially available Src inhibitor, dasatinib, demonstrated synergistic effects in vitro. asco.org Furthermore, in RMS xenograft models, the combination of IGF-1R and SFK inhibition led to long-term disease-free status in some animals, an outcome not previously observed with single-agent therapy. asco.org

The mechanism underlying this resistance involves the activation of the integrin β3–Src signaling cascade. When IGF-1 binding to IGF-1R is blocked by an antibody like cixutumumab, IGF-1 can still activate this alternative pathway, leading to Akt activation and resistance. nih.gov Targeting either integrin β3 or Src has been shown to enhance the antitumor activity of cixutumumab in head and neck squamous cell carcinoma (HNSCC) and non-small cell lung cancer (NSCLC) models. nih.gov

Cell Line/ModelThis compoundSrc InhibitorKey Finding
RMS and ES cell linesVarious IGF-1R kinase inhibitorsDasatinibUpregulation of SFK signaling upon IGF-1R blockade; synergistic in vitro activity with dual inhibition. asco.org
RMS xenograft modelThis compoundDasatinibLong-term disease-free status with combination therapy. asco.org
HNSCC and NSCLC cell linesCixutumumabDasatinib, Src siRNAOvercame resistance by blocking the integrin β3–Src signaling cascade. nih.gov
HNSCC cell linesBMS-754807DasatinibSynergistic growth inhibition through decreased FAK and Paxillin phosphorylation. nih.gov
PARP Inhibitors

A novel strategy to overcome resistance to IGF-1R inhibitors involves their combination with Poly (ADP-ribose) polymerase (PARP) inhibitors. The rationale for this combination is based on the role of IGF-1R in DNA damage repair, specifically through the homologous recombination (HR) pathway.

Preclinical studies have shown that inhibition of IGF-1R can suppress HR by downregulating the expression of RAD51, a key protein in this repair process. nih.gov This induced HR deficiency sensitizes cancer cells to PARP inhibitors, which are particularly effective in cells with impaired HR. In BRCA1 wild-type (HR proficient) ovarian and breast cancer cells, the combination of an IGF-1R kinase inhibitor and the PARP inhibitor olaparib resulted in a significant decrease in cell survival compared to either agent alone. nih.gov

This suggests that IGF-1R inhibitors could potentially expand the utility of PARP inhibitors to a broader patient population beyond those with germline BRCA mutations. The combination has the potential to create a state of "synthetic lethality" by inhibiting two key DNA repair pathways.

Cell LineThis compoundPARP InhibitorKey Finding
SKOV3 (Ovarian)IGF-1RkiOlaparibCombination treatment decreased cell survival more than single agents. nih.gov
BT20 (Breast)IGF-1RkiOlaparibIncreased sensitivity to PARP inhibition with concurrent IGF-1R blockade. nih.gov
Dual IGF-1R/IR Blockade

The insulin receptor (IR) is structurally and functionally very similar to the IGF-1R. A significant mechanism of resistance to selective IGF-1R inhibitors is the compensatory activation of the IR. Preclinical studies have demonstrated bidirectional crosstalk between IGF-1R and IR, where the inhibition of one receptor leads to the increased activity of the other. nih.gov

This has led to the development of dual IGF-1R/IR inhibitors. In human tumor cells that co-express both receptors, treatment with a selective anti-IGF-1R antibody, MAB391, resulted in a compensatory increase in phosphorylated IR, which was associated with resistance. aacrjournals.org In contrast, a small-molecule dual inhibitor of IGF-1R/IR, OSI-906, led to a more profound reduction in downstream signaling through phospho-IRS1 and phospho-AKT. aacrjournals.org

In tumor cells with an autocrine IGF-2 loop, which can activate the IR, OSI-906 was effective at reducing downstream signaling, whereas the selective IGF-1R antibody was not. aacrjournals.org Furthermore, in human tumor xenograft models where both IGF-1R and IR were phosphorylated, OSI-906 demonstrated superior efficacy compared to the selective IGF-1R antibody. aacrjournals.org These findings strongly suggest that for tumors co-expressing both receptors, dual blockade may be necessary for optimal antitumor activity. nih.govaacrjournals.org

Cell Line/ModelThis compoundDual IGF-1R/IR InhibitorKey Finding
GEO (Colon)MAB391OSI-906OSI-906 showed superior efficacy in a xenograft model with high levels of both phospho-IGF-1R and phospho-IR. aacrjournals.org
H295R (Adrenocortical)MAB391OSI-906OSI-906 more effectively inhibited the IRS1-AKT pathway compared to MAB391. aacrjournals.org
SK-N-AS (Neuroblastoma)OSI-906Significant tumor growth inhibition in a xenograft model with detectable basal phospho-IGF-1R. aacrjournals.org

Targeting Parallel or Bypass Signaling Pathways

Resistance to IGF-1R inhibitors can also arise from the activation of parallel or bypass signaling pathways that can sustain tumor cell proliferation and survival independently of IGF-1R. Several such pathways have been identified in preclinical models.

The epidermal growth factor receptor (EGFR) signaling pathway is a well-established mechanism of resistance. nih.gov There is significant crosstalk between the IGF-1R and EGFR pathways, and they share common downstream signaling components. nih.govmdpi.com Inhibition of one receptor can lead to the compensatory upregulation and activation of the other. nih.gov Dual inhibition of both EGFR and IGF-1R has shown synergistic antitumor effects in various cancer models, including pancreatic and esophageal cancers. nih.govmdpi.com

Another identified bypass pathway is the platelet-derived growth factor receptor β (PDGFR-β). In rhabdomyosarcoma (RMS) cell lines that developed resistance to an IGF-1R antibody, there was an upregulation of PDGFR-β activity. researchgate.net Dual inhibition of both IGF-1R and PDGFR-β resulted in enhanced growth inhibition in vitro and in vivo. researchgate.net

The RAS/RAF/MEK/ERK (MAPK) pathway is another critical survival pathway that can be activated to bypass IGF-1R blockade. In colorectal cancer (CRC) cell lines resistant to the dual IGF-1R/IR inhibitor OSI-906, there was an upregulation of the MAPK pathway. nih.govsemanticscholar.org The combination of OSI-906 with a MEK 1/2 inhibitor resulted in synergistic antiproliferative effects in the majority of CRC cell lines tested, both in vitro and in vivo. nih.govsemanticscholar.org

Cancer ModelBypass PathwayCombination StrategyKey Finding
Pancreatic CancerEGFRDual EGFR and IGF-1R inhibitionMore effective growth inhibition and induction of apoptosis. nih.gov
Rhabdomyosarcoma (RMS)PDGFR-βDual IGF-1R and PDGFR-β inhibitionEnhanced growth inhibition in resistant models. researchgate.net
Colorectal Cancer (CRC)MEK/ERK (MAPK)OSI-906 (IGF-1R/IR inhibitor) + MEK 1/2 inhibitorSynergistic antiproliferative effects. nih.govsemanticscholar.org

Modulating Autocrine Growth Loops

Autocrine signaling, where a cell produces a growth factor that it also responds to, can be a potent driver of tumor growth and resistance to targeted therapies. In the context of IGF-1R signaling, autocrine loops involving IGF-1 and IGF-2 have been implicated in constitutive activation of downstream pathways and resistance to IGF-1R inhibitors.

In acute myeloid leukemia (AML), constitutive activation of the PI3K/Akt pathway, a key downstream effector of IGF-1R, was found to be due to an autocrine IGF-1/IGF-1R loop in a majority of cases. nih.gov Specific inhibition of IGF-1R signaling with a neutralizing antibody strongly inhibited the constitutive phosphorylation of both IGF-1R and Akt in these AML samples. nih.gov This suggests that targeting this autocrine loop could be a valuable therapeutic strategy.

Similarly, an autocrine IGF-2/IGF-1R signaling axis has been identified as a mechanism of resistance to the EGFR inhibitor osimertinib (B560133) in lung cancer. aacrjournals.orgaacrjournals.org In resistant cell lines, there was an increased expression of IGF-2, which led to the activation of IGF-1R and the downstream PI3K/Akt pathway, thereby bypassing the EGFR blockade. aacrjournals.org This resistance could be overcome by the co-administration of an this compound.

These findings highlight the importance of understanding the tumor microenvironment and the presence of autocrine loops when considering IGF-1R targeted therapies. Modulating these loops, either by targeting the receptor or the ligands themselves, represents a promising approach to overcome resistance.

Cancer TypeAutocrine LoopConsequenceTherapeutic Strategy
Acute Myeloid Leukemia (AML)IGF-1/IGF-1RConstitutive PI3K/Akt activation. nih.govNeutralizing anti-IGF-1R antibody. nih.gov
Lung CancerIGF-2/IGF-1RResistance to osimertinib via IGF-1R bypass signaling. aacrjournals.orgCombination of osimertinib and an this compound.

Preclinical Biomarkers for Igf 1r Pathway Modulation and Response

Biomarkers of IGF-1R Pathway Activity

Assessing the activity of the IGF-1R pathway provides insights into the engagement of the target by an inhibitor and the subsequent downstream signaling effects.

Phosphorylation Status of Downstream Effectors (e.g., AKT, MAPK, IRS-1)

Upon activation, phosphorylated IGF-1R recruits docking proteins, such as Insulin (B600854) Receptor Substrates (IRS1-4), which subsequently activate key downstream signaling pathways, primarily the PI3K/Akt and Ras/Raf/MEK/ERK/MAPK pathways. aacrjournals.orgnih.govnih.gov The phosphorylation status of proteins within these pathways, such as Akt (phosphorylated Akt, p-Akt), MAPK (phosphorylated MAPK, p-MAPK or p-ERK), and IRS-1 (phosphorylated IRS-1, p-IRS-1), reflects the downstream activity driven by IGF-1R signaling.

Preclinical studies frequently assess changes in the phosphorylation of these downstream effectors following treatment with IGF-1R inhibitors. Inhibition of IGF-1R is expected to lead to a decrease in the phosphorylation of Akt, MAPK, and IRS-1, indicating reduced downstream signaling. nih.gov For example, pharmacological or siRNA inhibition of IGF-1R has been associated with a significant reduction in IRS-1, PI3K, Akt, and ERK phosphorylation in chronic lymphocytic leukemia (CLL) cells. elsevier.es However, the relationship between the phosphorylation status of these effectors and sensitivity to IGF-1R inhibition can be complex and may vary depending on the cancer type and the presence of compensatory signaling pathways. cancernetwork.comaacrjournals.org Some studies suggest that while OSI-906 treatment inhibited p-IGF-1R and p-Akt in small cell lung cancer (SCLC) cell lines, baseline p-ERK levels were more predictive of sensitivity. aacrjournals.org

Predictive Biomarkers of Preclinical Efficacy

Identifying biomarkers that predict the efficacy of IGF-1R inhibitors in preclinical models is crucial for patient stratification and optimizing therapeutic strategies.

IGF-1R Expression Levels (mRNA and Protein)

The expression level of IGF-1R itself has been investigated as a potential predictive biomarker. IGF-1R is highly expressed in many human cancers, and its overexpression is considered necessary for malignant transformation in some preclinical models. nih.govaacrjournals.org Studies have explored the correlation between IGF-1R mRNA and protein expression levels and the sensitivity of cancer cells or tumor models to IGF-1R inhibitors.

Some preclinical studies suggest that a certain threshold of IGF-1R expression may be necessary for sensitivity to IGF-1R blockade. For instance, studies in breast and colorectal cancer models indicated that between 1,300 to 10,000 receptors per cell were required for sensitivity to a humanized monoclonal antibody targeting IGF-1R. nih.govaacrjournals.org However, other research suggests that IGF-1R overexpression alone is not sufficient to predict sensitivity and that the relationship between IGF-1R expression and response can be contradictory across different studies and cancer types. nih.govnih.govresearchgate.net For example, in triple-negative breast cancer (TNBC) cell lines, while IGF-1R was expressed, its expression was not consistently associated with a negative survival outcome or inhibition of cell growth by IGF1R/IR inhibitors. plos.orgresearchgate.netnih.gov

Measuring IGF-1R expression can be done at the mRNA level using techniques like quantitative real-time PCR (qRT-PCR) or microarrays, and at the protein level using Western blotting or immunohistochemistry (IHC). plos.orgasco.orgresearchgate.net The subcellular localization of IGF-1R, particularly nuclear localization, has also been suggested as a potential predictive marker in some sarcoma preclinical models. researchgate.net

Expression of IGF-1 and IGF-2 Ligands

The IGF-1 and IGF-2 ligands bind to and activate IGF-1R. nih.gov The expression levels of these ligands in the tumor microenvironment can influence the degree of IGF-1R pathway activation and potentially impact the response to inhibitors. Autocrine or paracrine production of IGF-1 and IGF-2 by cancer cells can drive IGF-1R signaling. cancernetwork.comashpublications.org

Preclinical studies have investigated the correlation between IGF-1 and IGF-2 expression and sensitivity to IGF-1R inhibitors. Some findings suggest that elevated levels of IGF-1 and IGF-2 may be associated with increased sensitivity to IGF-1R blockade, as these tumors may be more dependent on the IGF signaling pathway. aacrjournals.orgasco.org For example, overexpression of IGF-1 and IGF-2 was observed in a percentage of resected pancreatic tumors, and IGF-1R level was associated with increased sensitivity to anti-IGF-1R therapy in vitro in pancreatic cancer cell lines. asco.org However, the predictive value of ligand expression is not universally established and can be inconsistent. aacrjournals.orgnih.gov

Expression of Insulin Receptor Isoforms (e.g., IR-A, IR-B)

The insulin receptor (IR) is structurally homologous to IGF-1R, and both receptors can form homodimers (IGF-1R/IGF-1R and IR/IR) and heterodimers (IGF-1R/IR hybrid receptors). oup.complos.org The IR gene undergoes alternative splicing, resulting in two isoforms, IR-A (lacking exon 11) and IR-B (including exon 11). plos.orgnih.gov These isoforms have different binding affinities for insulin, IGF-1, and IGF-2, and can mediate distinct biological responses. plos.orgnih.gov IR-A has a high affinity for IGF-2 and a lower affinity for insulin, while IR-B has a higher affinity for insulin. nih.gov IGF-1R/IR hybrid receptors are strongly activated by IGF-I and IGF-II and weakly by insulin. plos.org

The expression levels and the ratio of IR-A to IR-B can influence cellular responses to IGFs and insulin and have been investigated as potential biomarkers for sensitivity or resistance to IGF-1R inhibitors. Preclinical evidence suggests that IR, particularly the IR-A isoform, can mediate resistance to IGF-1R inhibition. researchgate.netoup.com Overexpression of IR-A in tumor cells has been shown to confer resistance to IGF-1R targeted therapies in some preclinical models. researchgate.net This can occur through compensatory signaling, where IR (especially IR-A) can take over signaling functions when IGF-1R is blocked. researchgate.netoup.com The ratio of IR-A to IR-B mRNA has been identified as a potential biomarker for guiding patient stratification for anti-IGF therapies in breast cancer, with a higher IR-A:IR-B ratio observed in certain subtypes. plos.org Additionally, high IR/IGF-1R ratios have been associated with resistance to IGF-1R inhibition in human breast cancer cells. researchgate.net

Preclinical studies measure IR isoform expression using techniques like qRT-PCR or Western blotting. plos.orgplos.org

Here is a summary of potential preclinical biomarkers:

BiomarkerTypeAssessment MethodsPotential RoleFindings in Preclinical Studies
Phosphorylated IGF-1R (p-IGF-1R)ActivityWestern Blot, ELISAIndicator of IGF-1R activation and inhibitor target engagement.Decrease upon inhibitor treatment indicates target engagement. Correlation with efficacy can vary. nih.govpatsnap.com
Phosphorylated Akt (p-Akt)ActivityWestern BlotIndicator of downstream PI3K/Akt pathway activity.Decrease upon inhibitor treatment expected. Can be influenced by compensatory pathways. nih.govelsevier.escancernetwork.comaacrjournals.org
Phosphorylated MAPK/ERK (p-MAPK/p-ERK)ActivityWestern BlotIndicator of downstream MAPK pathway activity.Decrease upon inhibitor treatment expected. Baseline levels may predict sensitivity in some contexts. nih.govelsevier.escancernetwork.comaacrjournals.org
Phosphorylated IRS-1 (p-IRS-1)ActivityWestern BlotIndicator of proximal signaling downstream of IGF-1R.Decrease upon inhibitor treatment expected. IRS-1 is crucial for IGF-1R mitogenic signaling. nih.govelsevier.escancernetwork.comaacrjournals.orgresearchgate.net
Total IGF-1R Expression (mRNA and Protein)PredictiveqRT-PCR, Microarray, Western Blot, IHCPotential predictor of sensitivity.High expression may be necessary but not always sufficient for sensitivity. Correlation varies across studies and cancer types. nih.govnih.govaacrjournals.orgnih.govresearchgate.netplos.orgresearchgate.netnih.gov Nuclear localization explored. researchgate.net
IGF-1 Ligand ExpressionPredictiveELISA, qRT-PCRPotential predictor of sensitivity based on pathway dependence.Elevated levels may correlate with sensitivity in some contexts. aacrjournals.orgasco.orgashpublications.org Predictive value inconsistent. aacrjournals.orgnih.gov
IGF-2 Ligand ExpressionPredictiveELISA, qRT-PCRPotential predictor of sensitivity based on pathway dependence.Elevated levels may correlate with sensitivity in some contexts. aacrjournals.orgasco.org Predictive value inconsistent. aacrjournals.org
Insulin Receptor Isoform Expression (IR-A, IR-B)PredictiveqRT-PCR, Western BlotPotential predictor of resistance or sensitivity due to compensatory signaling.IR-A overexpression and high IR-A:IR-B ratio may be associated with resistance. researchgate.netoup.complos.orgnih.gov High IR/IGF-1R ratio associated with resistance. researchgate.net

IGFBP Expression Profiles

Insulin-like growth factor binding proteins (IGFBPs) regulate the bioavailability of IGF-1 and IGF-2 ligands. Preclinical studies suggest that the expression profiles of specific IGFBPs can be associated with sensitivity or resistance to IGF-1R inhibitors. For instance, in sarcoma cell lines, resistance to the small molecule IGF-1R tyrosine kinase inhibitor BMS-536924 was associated with high expression levels of IGFBP-3 and IGFBP-6. nih.govresearchgate.netcancernetwork.comaacrjournals.org Conversely, sensitive cell lines showed high expression levels of IGF-1 and IGF-2. nih.govresearchgate.netaacrjournals.org Progressively increasing levels of IGFBPs have been noted in patients receiving IGF-1R inhibitors, although whether this represents a resistance mechanism or a pharmacodynamic effect requires further investigation. cancernetwork.com

Preclinical Study: IGFBP Expression and BMS-536924 Sensitivity in Sarcoma Cell Lines

Cell Line Sensitivity to BMS-536924Highly Expressed Biomarkers
SensitiveIGF-1, IGF-2, IGF-1R
ResistantIGFBP-3, IGFBP-6, EGFR

Data based on preclinical studies in sarcoma cell lines nih.govresearchgate.netaacrjournals.org.

Gene Expression Signatures

Gene expression profiling has been utilized in preclinical settings to identify signatures that correlate with response to IGF-1R inhibitors. Analysis of gene expression patterns can help identify tumors that may be driven by IGF signaling or are resistant to anti-IGF-1R strategies. aacrjournals.org For example, a 60-gene predictive expression signature was identified in colorectal cancer cell lines that correlated with sensitivity to an anti-IGF-1R antibody, h10H5. aacrjournals.org While IGF-1R mRNA expression was found to be more predictive of sensitivity in breast cancer cell lines compared to colorectal cancer lines, the identification of gene expression signatures suggests the potential for a multi-marker approach to predict response. aacrjournals.orgnih.gov

Genetic Variations (e.g., IRS1 Single Nucleotide Polymorphisms)

Genetic variations, such as single nucleotide polymorphisms (SNPs) in genes within the IGF-1R pathway, including IRS1 (Insulin Receptor Substrate 1), have been investigated as potential biomarkers. IRS1 and IRS2 are scaffolding proteins crucial for downstream signaling of the IGF/IGF-1R pathway, activating PI3K and ERK pathways involved in cell growth and proliferation. nih.gov Preclinical and clinical data suggest that high expression of insulin receptor substrates, such as IRS1 and IRS2, may be associated with increased sensitivity to anti-IGF-1R monoclonal antibodies. aacrjournals.orgresearchgate.net Studies have explored the association of IRS1 gene variations with outcomes in patients treated with therapies targeting related pathways, highlighting the potential relevance of these genetic markers in the context of IGF-1R inhibition. nih.govasco.org

Biomarkers of Resistance Mechanisms

Despite promising preclinical activity, the development of resistance has been a challenge for IGF-1R inhibitors. Understanding the mechanisms of resistance through the identification of biomarkers is crucial for developing strategies to overcome it.

Activation of Compensatory Pathways

A significant mechanism of resistance to IGF-1R inhibition involves the activation of compensatory signaling pathways. The insulin receptor (IR) and IGF-1R share high homology, and compensatory signaling through the IR or hybrid IGF-1R/IR receptors can bypass IGF-1R blockade. aacrjournals.orgoup.commdpi.comaacrjournals.orgaacrjournals.orgmdpi.com Preclinical studies have shown that IGF-1R inhibition can lead to compensatory IR activation in various cancer cell lines, including colorectal cancer, ovarian carcinoma, and Ewing sarcoma. mdpi.com Furthermore, crosstalk between IGF-1R and other receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and ErbB3, has been implicated in conferring resistance to IGF-1R inhibition. aacrjournals.orgnih.govfrontiersin.orgnih.govresearchgate.netaacrjournals.org Inhibition of IGF-1R can upregulate signaling through these alternative pathways, restoring downstream signaling like the PI3K/AKT/mTOR pathway. aacrjournals.orgoncotarget.comfrontiersin.org

Compensatory Pathways Implicated in Resistance to IGF-1R Inhibitors (Preclinical Findings)

Compensatory PathwayMechanismPreclinical Evidence In
Insulin Receptor (IR) / Hybrid ReceptorsActivation by IGFs or insulin bypassing IGF-1R blockade.Colorectal cancer, ovarian carcinoma, Ewing sarcoma, general cancer models. aacrjournals.orgoup.commdpi.comaacrjournals.org
EGFR / ErbB Family ReceptorsCrosstalk and activation upon IGF-1R inhibition, restoring downstream signaling.Various cancer types, including NSCLC, breast, pancreatic, and colorectal cancer models. aacrjournals.orgnih.govfrontiersin.orgnih.govresearchgate.netaacrjournals.org
PI3K/AKT/mTOR PathwayDownstream pathway reactivation despite IGF-1R blockade, potentially via compensatory RTK signaling.Various cancer types. aacrjournals.orgoncotarget.comfrontiersin.org

Data compiled from various preclinical studies aacrjournals.orgoup.commdpi.comaacrjournals.orgaacrjournals.orgmdpi.comnih.govfrontiersin.orgnih.govresearchgate.netaacrjournals.orgoncotarget.comfrontiersin.org.

Changes in Receptor and Ligand Expression Post-Treatment

Changes in the expression levels of IGF-1R, its ligands (IGF-1, IGF-2), and other related receptors can occur following treatment with IGF-1R inhibitors and contribute to resistance. Some studies suggest that while phospho-IGF-1R levels may not correlate with in vitro effectiveness, total IGF-1R expression can be a better predictor of response in preclinical settings. nih.gov The number of IGF-1R per cell has also been correlated with response in some preclinical studies. nih.gov However, other studies have observed downregulation of IGF-1R in resistant cell lines despite maintaining the ability for drug-induced internalization and degradation, suggesting alternative resistance mechanisms. frontiersin.org Increased levels of IGF-1 and IGF-2 ligands, potentially due to feedback mechanisms, have also been proposed as a resistance mechanism, as high ligand levels could competitively reverse the inhibitory effect of IGF-1R inhibitors. mdpi.com Additionally, changes in the expression or activation of the insulin receptor (IR) and hybrid IGF-1R/IR receptors post-treatment can play a role in acquired resistance. aacrjournals.orgmdpi.comoncotarget.com

Advanced Concepts and Future Directions in Igf 1r Inhibitor Research

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships

Understanding the relationship between the concentration of an IGF-1R inhibitor in the body (pharmacokinetics) and its effect on the target and downstream signaling pathways (pharmacodynamics) is crucial for optimizing dosing strategies and predicting clinical outcomes. Advanced PK/PD modeling is increasingly being employed to characterize drug behavior and target engagement.

Time-Dependent Binding Kinetics and Dissociation Rates (Slow Off-Rates)

Traditional approaches to drug discovery often focused primarily on equilibrium binding affinity (e.g., IC50 values). However, it is increasingly recognized that the kinetics of drug-target interaction, particularly the dissociation rate (koff) and the resulting target residence time, can significantly impact therapeutic efficacy researchgate.netresearchgate.net. Inhibitors with slow off-rates form long-lived complexes with IGF-1R, leading to sustained target inhibition even when the drug concentration in the plasma decreases researchgate.netresearchgate.netnih.gov. This time-dependent binding can result in prolonged pharmacodynamic effects and potentially allow for less frequent dosing researchgate.netnih.govscispace.com.

Studies have demonstrated the importance of incorporating the characterization of binding kinetics into the drug discovery process for IGF-1R inhibitors. For example, a series of imidazo[1,5-a]pyrazine (B1201761) derived IGF-1R inhibitors were developed, and their structure-activity relationships (SAR) and structure-kinetic relationships (SKR) were elucidated. researchgate.netnih.govscispace.com This work identified compounds with unique time-dependent binding kinetics and slow off-rates against IGF-1R. researchgate.netnih.govscispace.com

Impact of Target Residence Time on Efficacy

The target residence time, defined as the duration a drug remains bound to its target, is a key parameter influencing sustained therapeutic effects. researchgate.netresearchgate.net A longer target residence time for an this compound can lead to more durable target engagement and, consequently, a more pronounced and prolonged pharmacodynamic response and anti-tumor efficacy. researchgate.netresearchgate.netnih.gov

Preclinical studies with IGF-1R inhibitors have provided evidence for the link between slow off-rates, extended target coverage, and enhanced in vivo efficacy. nih.govscispace.com For instance, a compound with a long dissociative half-life (>100 h) demonstrated significant and extended PD effects and tumor growth inhibition in xenograft models at a low, intermittent dose, correlating with its in vitro slow off-rate properties. nih.govscispace.com This highlights that a transient plasma exposure can be sufficient to produce a sustained PD response if the inhibitor exhibits a slow off-rate. nih.gov

Table 1: Relationship between In Vitro Dissociation Half-Life and In Vivo Efficacy for Representative IGF-1R Inhibitors nih.govscispace.com

CompoundIn Vitro IGF-1R Dissociative Half-Life (t½)In Vivo Efficacy (Tumor Growth Inhibition)Dosing Schedule
Compound 12.7 h64%5 mg/kg daily (QD)
Compound 2>100 h66%2 mg/kg every 7 days (Q7D)
OSI-9060.2 hReversible inhibition, daily dosing typically required for sustained effect-

Note: Data is illustrative and based on findings from referenced studies nih.govscispace.com. Specific experimental details and models can influence results.

Receptor Conformation and Biased Signaling

Antibody-induced IGF-1R downregulation has been shown to stabilize a biased receptor conformation that preferentially activates kinase-independent β-arrestin 1 signaling. researchgate.netnih.gov This biased signaling can promote MAPK enhancement and repress p53 activation, potentially contributing to cancer cell survival and limited response to single-agent therapy. researchgate.netnih.gov Different inhibitors, such as small molecules or antibodies, can induce distinct conformational changes and biased signaling profiles. oncotarget.comnih.gov For example, while some approaches lead to balanced downregulation of receptor signaling, others might result in transient biased activity. oncotarget.com

Research is ongoing to explore how controlling biased signaling could enhance the specificity and precision of IGF-1R targeted therapies, potentially in combination with other agents. oncotarget.comnih.govki.se

Integration of Multi-Omics Data in Preclinical Studies

The IGF-1R signaling pathway is highly interconnected with other cellular networks. researchgate.netnih.govbiorxiv.orgd-nb.info To gain a comprehensive understanding of the effects of IGF-1R inhibitors and predict treatment response, preclinical studies are increasingly integrating multi-omics data, including genomics, transcriptomics, proteomics, and phosphoproteomics.

Integrating multi-omics data allows researchers to:

Identify molecular alterations that predict sensitivity or resistance to IGF-1R inhibitors. researchgate.netbiorxiv.org

Uncover compensatory signaling pathways that are activated upon IGF-1R inhibition. researchgate.netnih.gov

Map the complex network interactions and pathway rewiring that occur in response to treatment. researchgate.netnih.govbiorxiv.org

Identify potential biomarkers for patient stratification. researchgate.net

For example, analyzing perturbation data targeting the EGFR and IGF-1R pathways in cancer cells using computational approaches has predicted cell line-specific network rewiring, suggesting that feedback mechanisms can confer resistance to targeted inhibition. researchgate.net Proteomic analysis of combined IGF-1R targeted therapy and chemotherapy has also been used to identify signatures associated with survival in patients. oncotarget.com

Development of Novel and Physiologically Relevant Preclinical Models

The limitations of traditional 2D cell culture and simple xenograft models in fully recapitulating the complexity of human tumors and their microenvironment have driven the development of more advanced preclinical models for evaluating IGF-1R inhibitors. These include:

Patient-Derived Xenografts (PDXs): These models involve implanting tumor tissue directly from patients into immunocompromised mice, better preserving the heterogeneity and characteristics of the original tumor.

Organoids: 3D cell culture models derived from patient tissues that mimic the architecture and function of the original organ.

Genetically Engineered Mouse Models (GEMMs): Mice engineered to carry specific genetic alterations found in human cancers, allowing for the study of tumor development and response to therapy in a more physiologically relevant context.

Co-culture models: In vitro models that include different cell types present in the tumor microenvironment, such as fibroblasts, endothelial cells, and immune cells, to study their interactions and influence on treatment response.

These novel models provide a more accurate platform to assess the efficacy of IGF-1R inhibitors, investigate mechanisms of resistance, and evaluate combination therapies in a setting that more closely resembles the clinical scenario. Preclinical evaluations using these models have been indispensable in demonstrating the potential of new IGF-1R modulators. patsnap.com

Understanding Complex Pathway Interactions and Network Rewiring

IGF-1R signaling does not operate in isolation. It engages in extensive crosstalk with other growth factor receptors and intracellular signaling pathways, including the PI3K/AKT/mTOR and RAS/MAPK pathways. researchgate.netd-nb.infopatsnap.comfrontiersin.orgnih.gov This interconnectedness leads to complex pathway interactions and the potential for network rewiring in response to IGF-1R inhibition, which can contribute to acquired resistance. researchgate.netnih.govbiorxiv.org

Mechanisms of resistance involving pathway interactions and rewiring include:

Activation of alternative RTKs: Inhibition of IGF-1R can lead to compensatory activation of other receptors like EGFR or HER3, maintaining downstream signaling. researchgate.netnih.govnih.gov

Feedback loops: Inhibition of downstream components can relieve negative feedback loops, leading to reactivation of upstream signaling, including IGF-1R. researchgate.netnih.gov

Activation of parallel pathways: Signaling through alternative pathways can bypass the need for IGF-1R activation. frontiersin.org

Changes in protein expression and interaction: Cancer cells can alter the expression levels of key signaling proteins or rewire their interactions to maintain survival and proliferation. researchgate.netbiorxiv.org

Studies using network analysis have illustrated how oncogenic mutations can rewire known signal transduction pathways, including the IGF-1R-PI3K/AKT pathway. biorxiv.orgbiorxiv.org Understanding these dynamic changes is crucial for designing effective combination therapies that can block multiple compensatory pathways and prevent the emergence of resistance. researchgate.netnih.govnih.gov

Table 2: Examples of Pathway Interactions and Rewiring Mechanisms Affecting IGF-1R Inhibition

Interacting Pathway/MechanismDescriptionPotential Impact on IGF-1R InhibitionReferences
EGFR/HER3 ActivationCompensatory signaling through EGFR or HER3 upon IGF-1R blockade.Can lead to resistance. researchgate.netnih.govnih.gov
PI3K/AKT/mTOR PathwayDownstream of IGF-1R; can be reactivated through feedback loops or other inputs.Can limit the efficacy of IGF-1R inhibitors targeting upstream. nih.govfrontiersin.orgnih.gov
RAS/MAPK PathwayDownstream of IGF-1R; can be activated through alternative routes.Can contribute to continued proliferation signals. d-nb.infonih.gov
Feedback Loops (e.g., mTORC1)Inhibition of downstream components can upregulate upstream receptors/pathways.Can restore PI3K/AKT signaling. nih.gov
Network RewiringDynamic changes in protein interactions and signaling flow.Can create bypass mechanisms and resistance. researchgate.netbiorxiv.orgbiorxiv.org

The insights gained from these advanced research areas are paving the way for the development of next-generation IGF-1R inhibitors and rational combination therapies aimed at overcoming the challenges encountered with earlier approaches and ultimately improving patient outcomes.

Strategies for Enhanced Specificity and Potency in Novel Inhibitor Design

Developing IGF-1R inhibitors with enhanced specificity and potency is a critical area of research, driven by the need to improve therapeutic efficacy and minimize off-target effects, particularly those related to the highly homologous insulin (B600854) receptor (IR) aacrjournals.orgnih.gov. The significant sequence similarity between IGF-1R and IR, especially within their ATP-binding pockets, poses a major challenge for achieving selective inhibition with small molecule ATP-competitive inhibitors aacrjournals.orgnih.govresearchgate.net.

Several strategies are being explored to address these challenges and develop novel IGF-1R inhibitors with improved profiles:

Targeting Allosteric Sites: Unlike ATP-competitive inhibitors that target the highly conserved ATP-binding pocket, allosteric inhibitors bind to distinct sites on the receptor, inducing conformational changes that modulate kinase activity patsnap.comacs.orgrsc.org. This approach offers a promising avenue for achieving enhanced selectivity, as allosteric sites tend to be less conserved between related kinases like IGF-1R and IR acs.orgrsc.org. Research has identified novel classes of allosteric IGF-1R inhibitors, such as indole-butyl-amine derivatives acs.orgnih.gov. Structural analysis, including co-crystallization and molecular dynamics simulations, has been used to characterize the allosteric binding pockets and understand the molecular interactions that contribute to selectivity and potency acs.orgnih.govbiorxiv.orgnih.gov. For example, structural studies of one allosteric inhibitor revealed interactions with residues in a pocket adjacent to the DFG motif and activation loop, distinct from the ATP-binding site rsc.org. Conformational differences in these allosteric pockets between IGF-1R and IR can explain observed selectivity nih.gov.

Developing Dual IGF-1R/IR Inhibitors: While achieving high selectivity for IGF-1R over IR is a key goal to avoid metabolic side effects like hyperglycemia, the recognition of compensatory crosstalk between IGF-1R and IR signaling pathways has also led to the development of dual IGF-1R/IR inhibitors researchgate.netfrontierspartnerships.orgresearchgate.net. The rationale behind this strategy is that inhibiting both receptors simultaneously might lead to a more comprehensive blockade of pro-survival and proliferative signaling, potentially overcoming resistance mechanisms that arise from the activation of the reciprocal receptor upon selective inhibition researchgate.netfrontierspartnerships.orgresearchgate.net. Potent dual inhibitors have been developed from various chemotypes, demonstrating superior anti-tumor efficacy in preclinical models compared to selective IGF-1R antibodies frontierspartnerships.orgaacrjournals.org. However, managing the metabolic consequences of IR inhibition remains a critical consideration for this class of inhibitors aacrjournals.orgaacrjournals.org.

Utilizing Proteolysis Targeting Chimeras (PROTACs): PROTACs represent a novel modality for targeted protein degradation, offering an alternative to traditional kinase inhibition patsnap.comacs.orgrsc.org. These bifunctional molecules consist of a ligand for the target protein (IGF-1R), a linker, and a ligand for an E3 ubiquitin ligase acs.orgacs.org. By bringing the target protein into proximity with an E3 ligase, PROTACs induce ubiquitination and subsequent proteasomal degradation of the target acs.orgacs.org. This catalytic mechanism can lead to sustained target knockdown even at lower concentrations compared to stoichiometric inhibitors rsc.orgacs.org. PROTACs can offer enhanced selectivity by leveraging the specific binding of both the target ligand and the E3 ligase ligand, as well as the formation of a stable ternary complex acs.orgacs.org. Research is exploring PROTACs for the degradation of IGF-1R, sometimes in combination with other kinases like Src, to achieve dual targeting and potentially overcome resistance patsnap.comnih.govdntb.gov.ua. Protein-based PROTACs are also being investigated for targeting cell membrane proteins like IGF-1R, demonstrating specific degradation rsc.org.

Optimizing Binding Kinetics: Beyond simple binding affinity, the kinetic parameters of inhibitor-receptor interaction, particularly the dissociation rate (off-rate), can significantly influence potency and duration of action nih.gov. Slow off-rate inhibitors can provide sustained target engagement, leading to prolonged pathway inhibition even if drug concentrations fluctuate nih.gov. Studies have focused on exploring structure-activity relationships (SAR) and structure-kinetic relationships (SKR) to design IGF-1R inhibitors with optimized off-rates nih.gov. For instance, systematic modifications of chemical scaffolds have led to the identification of compounds with time-dependent binding kinetics and slow off-rates against IGF-1R, resulting in potent and sustained effects in preclinical models nih.gov.

Structure-Based Design and Computational Methods: Advanced computational techniques, including virtual screening, molecular docking, pharmacophore modeling, and molecular dynamics simulations, play a crucial role in the design and optimization of novel IGF-1R inhibitors nih.govnih.govmdpi.complos.org. These methods allow researchers to predict binding modes, assess binding affinities, and analyze the interactions between inhibitors and the receptor at an atomic level nih.govnih.govmdpi.com. This structural information guides the rational design of compounds with improved potency and selectivity, for example, by identifying key residues involved in selective binding or predicting the impact of structural modifications on inhibitor-receptor interactions nih.govnih.govmdpi.comnih.gov. Structure-based design efforts utilizing IGF-1R and IR co-crystal structures have been instrumental in developing more selective inhibitors nih.gov.

Novel Chemotypes and Scaffolds: The exploration of novel chemical scaffolds and chemotypes structurally distinct from earlier generations of inhibitors is continuously expanding the chemical space for IGF-1R modulator discovery patsnap.com. Recent synthetic advances have led to the design of compounds featuring unique moieties that provide efficient routes to potent and selective IGF-1R inhibitors patsnap.com.

Multivalent Antibodies and Antibody-Drug Conjugates (ADCs): While small molecule inhibitors target the kinase domain, antibodies typically target the extracellular domain of IGF-1R, blocking ligand binding and/or inducing receptor internalization and degradation patsnap.compatsnap.com. Strategies to enhance the potency of antibody-based therapies include the development of multivalent antibodies designed to increase binding avidity and improve receptor downregulation plos.org. Additionally, ADCs that conjugate cytotoxic payloads to IGF-1R-targeting antibodies are being explored to deliver therapeutic agents directly to IGF-1R-expressing cancer cells patsnap.com.

Q & A

Q. What experimental approaches are recommended for validating IGF-1R inhibitor specificity in kinase assays?

To ensure specificity, use in vitro kinase profiling panels that include IGF-1R and closely related kinases (e.g., insulin receptor [InsR]). Measure half-maximal inhibitory concentration (IC50) values using ATP-competitive assays under standardized conditions. For example, BMS-754807 demonstrates dual IGF-1R/InsR inhibition (IC50 < 1 μM), while AZ7550 shows selectivity for IGF-1R (IC50 = 1.6 μM) . Include negative controls (e.g., kinase-dead mutants) and orthogonal assays like cellular phosphorylation assays (e.g., p-IGF-1R ELISA) to confirm target engagement .

Q. How should researchers select in vivo models to evaluate this compound efficacy in cancer studies?

Prioritize models that recapitulate IGF-1R-driven pathogenesis. For example:

  • Xenograft models : Use cell lines with documented IGF-1R overexpression (e.g., hepatocellular carcinoma HepG2 or osteosarcoma cell lines) .
  • Genetic models : Employ transgenic mice with tissue-specific IGF-1R overexpression or PTEN knockout to study resistance mechanisms .
  • Pharmacodynamic endpoints : Monitor tumor p-IGF-1R levels via immunohistochemistry or PET imaging (e.g., <sup>18</sup>FDG-PET for OSI-906) to correlate target inhibition with efficacy .

Q. What methodologies are used to address off-target effects of IGF-1R inhibitors in preclinical studies?

  • Perform proteome-wide selectivity screens (e.g., KINOMEscan) to identify unintended kinase interactions .
  • Use genetic knockdown/knockout models (e.g., CRISPR/Cas9) to isolate IGF-1R-specific effects from InsR cross-reactivity .
  • Compare results across structurally distinct inhibitors (e.g., NVP-AEW541 vs. linsitinib) to distinguish target-mediated effects from compound-specific artifacts .

Advanced Research Questions

Q. How can contradictory results between preclinical and clinical trials of IGF-1R inhibitors be systematically analyzed?

Contradictions often arise from:

  • Patient heterogeneity : Stratify clinical trial populations using biomarkers like IGF-1R expression (IHC) or circulating IGF-1 levels . Retrospective analysis of OSI-906 trials revealed differential responses in HCC subtypes, underscoring the need for molecular stratification .
  • Compensatory signaling : Monitor activation of parallel pathways (e.g., AKT/mTOR) via phospho-proteomic analysis. For example, IGF-1R inhibition in ER+ breast cancer models induces InsR/IRS-1 upregulation, necessitating dual-targeting strategies .
  • Trial design limitations : Incorporate translational endpoints (e.g., pre- and post-treatment biopsies) to validate preclinical mechanisms in humans .

Q. What strategies are effective in overcoming resistance to IGF-1R inhibitors in solid tumors?

  • Combination therapies : Co-administer inhibitors of compensatory pathways, such as:
  • mTOR inhibitors : Temsirolimus reverses IGF-1R-driven AKT activation in endometrial cancer .
  • EGFR/HER2 inhibitors : BIBW2992 synergizes with IGF-1R blockade in PTEN-deficient models .
    • Vertical pathway inhibition : Target downstream effectors (e.g., YAP/TAZ in triple-negative breast cancer) using verteporfin alongside IGF-1R inhibitors .
    • Resistance screening : Perform high-throughput mutagenesis to identify gatekeeper mutations (e.g., IGF-1R L1196M) and develop next-generation inhibitors .

Q. How can predictive biomarkers for this compound responsiveness be identified and validated?

  • Candidate biomarkers : Prioritize molecules in the IGF axis (e.g., IGFBP-3, IRS-1 phosphorylation) or cross-talk pathways (e.g., PTEN loss) via transcriptomic/proteomic profiling .
  • Functional validation : Use patient-derived xenografts (PDXs) or 3D organoids to test biomarker utility in a controlled microenvironment .
  • Clinical correlation : In a phase II trial of cixutumumab, baseline IGF-1R membrane staining intensity correlated with progression-free survival in sarcoma patients .

Q. What experimental frameworks are recommended for studying IGF-1R inhibitors in non-oncological contexts (e.g., diabetic kidney disease)?

  • Disease-specific models : Use streptozotocin-induced diabetic mice to assess renal tubulopathy endpoints (e.g., albumin excretion rate, p-IGF-1R levels) .
  • Mechanistic dissection : Combine inhibitor treatment with pathway-specific genetic models (e.g., podocyte-specific IGF-1R knockout) to isolate cell-type-specific effects .
  • Longitudinal monitoring : Track metabolic parameters (e.g., blood glucose, HbA1c) to differentiate direct renal effects from systemic IGF-1R modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.